"Methyl 3-(4-cyanophenoxy)benzoate chemical properties"
Executive Summary Methyl 3-(4-cyanophenoxy)benzoate (CAS: 934690-54-7) is a specialized diaryl ether intermediate used primarily in the synthesis of advanced agrochemicals (pyrethroids) and functional materials (liquid c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(4-cyanophenoxy)benzoate (CAS: 934690-54-7) is a specialized diaryl ether intermediate used primarily in the synthesis of advanced agrochemicals (pyrethroids) and functional materials (liquid crystals).[1][2] Its structure combines a 3-phenoxybenzoate core —the pharmacophore responsible for the insecticidal activity of type II pyrethroids—with a para-cyano functional group , a classic mesogenic promoter in liquid crystalline systems.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic workflows, and downstream utility. It is designed for researchers requiring a self-validating protocol for the handling and derivatization of this bifunctional scaffold.
Chemical Identity & Physicochemical Profile[3][4][5]
The molecule is characterized by a central ether linkage connecting two phenyl rings, with orthogonal reactivity provided by the methyl ester and the nitrile group.
Property
Data
Note
IUPAC Name
Methyl 3-(4-cyanophenoxy)benzoate
CAS Number
934690-54-7
Molecular Formula
C₁₅H₁₁NO₃
Molecular Weight
253.25 g/mol
SMILES
COC(=O)c1cccc(Oc2ccc(cc2)C#N)c1
Physical State
White to off-white solid / Viscous oil
Dependent on purity/polymorph; typically low-melting.
The most robust synthesis of Methyl 3-(4-cyanophenoxy)benzoate utilizes a Nucleophilic Aromatic Substitution (S_NAr) . This route is preferred over Ullmann coupling due to milder conditions and the absence of heavy metal waste (copper salts).
Mechanism & Causality
Nucleophile: Methyl 3-hydroxybenzoate. The phenolic hydroxyl is deprotonated to form a phenoxide.
Electrophile: 4-Fluorobenzonitrile. The nitrile group at the para position is strongly electron-withdrawing, activating the fluorine atom for displacement.
Base: Potassium Carbonate (K₂CO₃). Chosen for its ability to deprotonate the phenol without hydrolyzing the methyl ester.
Validated Protocol (S_NAr)
Charge: To a reaction vessel, add Methyl 3-hydroxybenzoate (1.0 eq), 4-Fluorobenzonitrile (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).
Solvent: Add DMF or DMSO (5-10 volumes). Note: Anhydrous solvent is critical to prevent ester hydrolysis.
Reaction: Heat to 80–100°C under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
Endpoint: Reaction is complete when the starting phenol is consumed (typically 4–8 hours).
Workup: Cool to RT. Pour into ice-water (precipitates the product). Filter the solid or extract with Ethyl Acetate.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Visualization: Synthesis Workflow
Figure 1: S_NAr Synthesis Pathway. The electron-withdrawing nitrile group activates the ring, facilitating the displacement of fluoride by the phenoxide.
Reaction Chemistry & Functionalization[4]
This molecule is a "divergent intermediate." The ester and nitrile groups can be selectively manipulated to access distinct chemical spaces.
A. Hydrolysis (Access to Free Acid)
Reagent: LiOH (1.1 eq) in THF/Water.
Outcome: Selectively hydrolyzes the methyl ester to yield 3-(4-cyanophenoxy)benzoic acid .
Application: The acid is the direct precursor for coupling with pyrethroid alcohol moieties (e.g., cyano-3-phenoxybenzyl alcohol).
B. Nitrile Reduction (Access to Amines)
Reagent: H₂ / Raney Nickel or BH₃·THF.
Outcome: Reduces the -CN group to a primary amine (-CH₂NH₂).
Application: Linker synthesis for kinase inhibitors where a basic amine is required for hydrogen bonding.
C. Tetrazole Formation (Click Chemistry)
Reagent: NaN₃ / ZnBr₂.
Outcome: Converts -CN to a tetrazole.
Application: Bioisostere for carboxylic acids in medicinal chemistry (angiotensin receptor blockers).
Visualization: Divergent Utility
Figure 2: Functionalization pathways demonstrating the molecule's versatility in drug discovery and agrochemistry.
Analytical Characterization (Self-Validation)
To ensure the integrity of your synthesis, compare your data against these expected spectral signatures.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Storage: Store in a cool, dry place. The ester is stable, but prolonged exposure to moisture can lead to slow hydrolysis.
Disposal: As a nitrile-containing compound, waste streams should be kept separate from acids to prevent potential (though unlikely under ambient conditions) HCN evolution. Incineration is the preferred disposal method.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123456 (Analogous Structures). Retrieved from [Link]
Quick Company. (2025). Improved Synthesis of 4-Fluoro-3-Hydroxybenzoic Acid Intermediates. Retrieved from [Link]
This technical guide details the chemical identity, synthesis, and applications of Methyl 3-(4-cyanophenoxy)benzoate, a critical biaryl ether intermediate used in medicinal chemistry and advanced materials research. CAS...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and applications of Methyl 3-(4-cyanophenoxy)benzoate, a critical biaryl ether intermediate used in medicinal chemistry and advanced materials research.
Methyl 3-(4-cyanophenoxy)benzoate is a specialized aromatic ether intermediate characterized by a meta-substituted benzoate core linked to a para-cyanophenyl ring. This structural motif—a biaryl ether with orthogonal functional handles (ester and nitrile)—makes it a high-value scaffold in the synthesis of Glucokinase Activators (GKAs) for type 2 diabetes treatment and Respiratory Syncytial Virus (RSV) fusion inhibitors . Its dual functionality allows for selective derivatization: the ester can be hydrolyzed or reduced, while the nitrile can be converted to an amine, amide, or tetrazole, facilitating the construction of complex pharmacophores.
Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate; Insoluble in Water
LogP (Predicted)
~3.5 (Lipophilic)
InChI Key
ALQLCHDVYMZVJA-UHFFFAOYSA-N
Part 3: Synthesis & Reaction Mechanism
The industrial and laboratory-scale preparation of Methyl 3-(4-cyanophenoxy)benzoate relies on a Nucleophilic Aromatic Substitution (
) reaction. This pathway is preferred over Ullmann coupling due to milder conditions and the absence of heavy metal catalysts (copper/palladium), ensuring higher purity for pharmaceutical applications.
) or Cesium Carbonate ().
Solvent: Aprotic polar solvent (DMF, DMSO, or NMP).
Conditions: 80–120 °C, inert atmosphere ().
Reaction Mechanism (Step-by-Step)
Deprotonation: The mild base (
) deprotonates the phenolic hydroxyl group of methyl 3-hydroxybenzoate, generating a phenoxide anion.
Nucleophilic Attack: The phenoxide anion attacks the ipso-carbon of 4-fluorobenzonitrile. The strong electron-withdrawing nature of the cyano group (-CN) at the para position activates the ring, lowering the energy barrier for the formation of the Meisenheimer complex intermediate.
Elimination: The fluoride ion is eliminated, restoring aromaticity and yielding the biaryl ether product.
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of Methyl 3-(4-cyanophenoxy)benzoate.
Part 4: Experimental Protocol
Objective: Synthesis of Methyl 3-(4-cyanophenoxy)benzoate (10g scale).
Safety Note: 4-Fluorobenzonitrile is toxic. Work in a fume hood.
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
Dissolution: Add Methyl 3-hydroxybenzoate and 4-Fluorobenzonitrile to the flask. Dissolve in 100 mL of dry DMF.
Activation: Add Potassium Carbonate (
) in a single portion.
Reaction: Heat the mixture to 90 °C in an oil bath. Stir vigorously for 4–6 hours. Monitor progress via TLC (20% Ethyl Acetate in Hexanes). The starting phenol spot should disappear.
Quenching: Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-water to precipitate the product.
Extraction: If a solid does not form immediately, extract with Ethyl Acetate (
mL). Wash the combined organic layers with water () and brine () to remove DMF.
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure.
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes) to yield the pure white solid.
Part 5: Applications in Drug Development
Respiratory Syncytial Virus (RSV) Inhibitors
This compound serves as a key intermediate in the synthesis of benzodiazepine-based RSV fusion inhibitors. The phenoxybenzoate moiety mimics the hydrophobic pocket interactions required to block the viral F-protein fusion event.
Mechanism:[5] The ester group is often hydrolyzed to the acid, which is then coupled to a benzodiazepine core.
Glucokinase Activators (GKAs)
In metabolic disease research, the 3-phenoxybenzoate scaffold is used to synthesize allosteric activators of Glucokinase.
Utility: The nitrile group provides a handle for conversion to a tetrazole or primary amine, increasing potency and metabolic stability in GKA candidates.
Liquid Crystals & Polymers
The rigid, rod-like structure of the cyanophenoxy benzoate core is also utilized in the design of thermotropic liquid crystals, where the cyano group acts as a polar head to drive mesophase formation.
Part 6: Safety & Handling (HSE)
Hazard Class
H-Codes
Precautionary Measures
Acute Toxicity (Oral)
H302
Do not eat, drink, or smoke when using.
Skin Irritation
H315
Wear nitrile gloves and lab coat.
Eye Irritation
H319
Wear safety goggles. Rinse cautiously if in eyes.
Specific Target Organ
H335
Use only in a well-ventilated fume hood.
Storage: Store in a cool, dry place (
recommended) under inert gas. Moisture sensitive.[6]
References
LGC Standards. (2024). Methyl 3-(4-Cyanophenoxy)benzoate Reference Material. Retrieved from
Sigma-Aldrich. (2024). Product Detail: Methyl 3-(4-cyanophenoxy)benzoate. Retrieved from
World Intellectual Property Organization. (2017). Benzodiazepine derivatives as RSV inhibitors (WO2017015449A1). Retrieved from
World Intellectual Property Organization. (2007). Glucokinase Activators (WO2007089512A1). Retrieved from
"Methyl 3-(4-cyanophenoxy)benzoate mechanism of action"
A-731-2026-0218 Executive Summary This technical guide addresses the uncharacterized therapeutic potential of Methyl 3-(4-cyanophenoxy)benzoate. Currently, no established mechanism of action (MoA) exists for this compoun...
Author: BenchChem Technical Support Team. Date: February 2026
A-731-2026-0218
Executive Summary
This technical guide addresses the uncharacterized therapeutic potential of Methyl 3-(4-cyanophenoxy)benzoate. Currently, no established mechanism of action (MoA) exists for this compound in publicly accessible literature. This document, therefore, serves as a strategic whitepaper outlining a rigorous, multi-tiered experimental plan to systematically elucidate its biological activity and define its MoA. By leveraging structural bioinformatics and a hypothesis-driven framework, we will deconstruct the molecule's key functional motifs to predict and subsequently validate its cellular targets and pathways. This guide provides the scientific rationale and detailed protocols necessary for a comprehensive investigation, transforming an enigmatic compound into a potential lead candidate.
Structural Analysis and Hypothesis Generation
The chemical structure of Methyl 3-(4-cyanophenoxy)benzoate provides the foundational logic for our investigation. The molecule can be deconstructed into three key functional domains, each suggesting a plausible biological interaction based on established medicinal chemistry principles.
Structural Moiety
Potential Biological Role
Supporting Rationale & Citations
Methyl Ester
Prodrug Functionality: The ester may be labile, designed for hydrolysis by intracellular esterases. This would unmask a carboxylic acid, potentially the active form of the molecule, which could enhance cell retention.
Ester prodrugs are a classic strategy to improve cell permeability and mask polar groups, with activation occurring via ubiquitous cellular esterases.[1][2] The conversion of an ester to a more polar carboxylic acid can also trap the molecule inside the cell.[3]
Phenoxy-Benzoate Core
Scaffold for Receptor/Enzyme Binding: The diaryl ether linkage provides a specific three-dimensional conformation. Similar structures are known to interact with a range of biological targets, including nuclear receptors and enzymes.
The phenoxy-benzoate scaffold is found in compounds with diverse biological activities.[4][5] For example, hydroxylated benzophenones (which share a diaryl ketone core) can exhibit estrogenic and anti-androgenic activities.[6]
Terminal Cyano Group
Key Interaction Group: The nitrile (cyano) group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or as a covalent "warhead."
Over 60 approved small-molecule drugs contain a cyano group.[7] It can participate in non-covalent hydrogen bonding or act as an electrophile to form covalent bonds with target proteins, a strategy used in inhibitors of proteases and kinases.[7][8]
This analysis leads to several primary hypotheses for the MoA of Methyl 3-(4-cyanophenoxy)benzoate, which are visualized in the diagram below.
Caption: Structural deconstruction of the compound and resulting mechanistic hypotheses.
Tiered Experimental Validation Workflow
A phased approach is essential to efficiently test these hypotheses, starting with broad screening and progressively focusing on specific targets. This workflow ensures that resources are allocated effectively and that each step provides a clear go/no-go decision point.
The initial phase establishes the compound's basic drug-like properties and identifies any general biological activity.
3.1.1 Physicochemical & Metabolic Stability
Objective: To determine if the compound is sufficiently stable and bioavailable for cellular assays and to confirm the prodrug hypothesis.
Protocols:
Aqueous Solubility: Determine solubility in PBS at pH 7.4 using HPLC.
Esterase Stability Assay: Incubate the compound in human liver S9 fractions or purified esterase preparations.[9] Monitor the disappearance of the parent compound and the appearance of the corresponding carboxylic acid metabolite over time via LC-MS.[10]
3.1.2 Broad Phenotypic Screening
Objective: To identify cell lines or biological systems where the compound elicits a response.
Protocol:
Cell Viability Panel: Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60 panel) using a standard MTT or CellTiter-Glo assay over a 72-hour period.
Data Analysis: Calculate GI50 (50% growth inhibition) values for each cell line to identify sensitive and resistant lines, which can provide clues about the mechanism.
Tier 2: Hypothesis-Driven Target Engagement
Based on the structural analysis and any hits from Tier 1, this phase focuses on specific, plausible molecular targets.
3.2.1 Nuclear Receptor Modulation
Rationale: The diaryl ether scaffold is present in some Selective Androgen Receptor Modulators (SARMs), such as Enobosarm (Ostarine), which also features a cyanophenyl group.[11][12][13][14][15]
Assay Principle: Use a commercially available AR competitor assay kit (e.g., fluorescence polarization-based).
Procedure: Incubate recombinant human AR ligand-binding domain with a fluorescent androgen tracer.
Add increasing concentrations of Methyl 3-(4-cyanophenoxy)benzoate (and its hydrolyzed carboxylic acid form).
Measure the displacement of the fluorescent tracer to determine the binding affinity (Ki).
3.2.2 Enzyme Inhibition
Rationale: The electrophilic nature of the nitrile group makes it a potential inhibitor of enzymes with nucleophilic residues (e.g., Cysteine, Serine) in their active sites, such as certain proteases.[7][8]
Protocol: Cysteine Protease Activity Assay
Target Selection: Choose a representative cysteine protease, such as Cathepsin B.
Assay Principle: Utilize a fluorogenic substrate that is cleaved by the enzyme to release a fluorescent signal.
Procedure: Pre-incubate Cathepsin B with varying concentrations of the test compound.
Initiate the reaction by adding the fluorogenic substrate.
Monitor fluorescence over time to determine the rate of inhibition and calculate the IC50 value.
Tier 3: Target Validation and Pathway Analysis
If a direct interaction is confirmed in Tier 2, this final phase validates target engagement in a cellular context and maps the downstream signaling consequences.
3.3.1 Cellular Target Engagement
Objective: To confirm that the compound binds to its putative target inside intact cells.
Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a target protein against thermal denaturation.
Procedure: Treat intact cells (e.g., a sensitive cell line from Tier 1) with the compound or vehicle.
Heat cell lysates to a range of temperatures.
Separate soluble from aggregated proteins via centrifugation.
Analyze the soluble fraction by Western Blot using an antibody specific to the target protein (e.g., Androgen Receptor). A shift in the melting curve indicates target engagement.
3.3.2 Downstream Pathway Modulation
Objective: To determine the functional consequence of target engagement.
Protocol: Western Blot Analysis for AR Signaling
Cell Model: Use an AR-positive cell line (e.g., LNCaP prostate cancer cells).
Procedure: Treat cells with the compound.
Prepare cell lysates and perform Western Blot analysis for key AR-regulated proteins, such as Prostate-Specific Antigen (PSA).
A change in the expression of these proteins will confirm modulation of the AR signaling pathway.
Caption: A tiered experimental workflow for MoA determination.
Conclusion and Forward Outlook
The lack of existing data for Methyl 3-(4-cyanophenoxy)benzoate presents a unique opportunity for discovery. The structured, hypothesis-driven approach detailed in this guide provides a clear and efficient path to elucidate its mechanism of action. By systematically evaluating its potential as a prodrug, a receptor modulator, and an enzyme inhibitor, this research plan mitigates risk while maximizing the potential for identifying a novel therapeutic agent. Successful execution of this workflow will not only define the compound's MoA but also establish a strong foundation for further preclinical development.
References
Nitriles: an attractive approach to the development of covalent inhibitors - PMC. Available at: [Link]
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Available at: [Link]
Ester Bonds in Prodrugs - ResearchGate. Available at: [Link]
Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC. Available at: [Link]
Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds. Available at: [Link]
Design, Synthesis, and Biological Evaluation of Aromatic Ester Prodrugs of 1-(3'-Hydroxy- propyl)-2-methyl-3-hydroxypyridin-4-one (CP41) as Orally Active Iron Chelators. Available at: [Link]
Various interactions between nitrile groups and proteins. (A) The... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Amino Acids in the Development of Prodrugs - MDPI. Available at: [Link]
Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC. Available at: [Link]
Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group | Request PDF - ResearchGate. Available at: [Link]
A Novel Inhibitor for Fe-type Nitrile Hydratase: 2-Cyano-2-propyl Hydroperoxide. Available at: [Link]
Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. Available at: [Link]
(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. Available at: [Link]
Figure 3. (A) High Φ FL of the excited phenoxy-benzoate is achieved by... - ResearchGate. Available at: [Link]
Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. Available at: [Link]
Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - Brieflands. Available at: [Link]
An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC. Available at: [Link]
Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin - PMC. Available at: [Link]
Biological Activity and Stability of Aeruginosamides from Cyanobacteria - MDPI. Available at: [Link]
Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays - ResearchGate. Available at: [Link]
Anticancer Activity of Ether Derivatives of Chrysin - PMC - NIH. Available at: [Link]
Pharmacology of new tropine ethers with central activity - PubMed. Available at: [Link]
ENOBOSAM(MK2866) (Ostarine) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. Available at: [Link]
This guide provides an in-depth technical analysis of Methyl 3-(4-cyanophenoxy)benzoate , a specialized diphenyl ether derivative. While often utilized as a high-purity intermediate in organic synthesis, its pharmacophor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 3-(4-cyanophenoxy)benzoate , a specialized diphenyl ether derivative. While often utilized as a high-purity intermediate in organic synthesis, its pharmacophore aligns strictly with the Protoporphyrinogen Oxidase (PPO) inhibitor class of herbicides and specific thyromimetic agents.
This monograph synthesizes its chemical behavior, predicted biological mechanism based on Structure-Activity Relationships (SAR), and experimental protocols for validation.
Bioactivity Profile, Mechanism of Action, and Experimental Protocols[1]
Part 1: Core Directive & Executive Summary
Methyl 3-(4-cyanophenoxy)benzoate functions primarily as a pro-herbicide and a synthetic scaffold for bioactive diphenyl ethers. Its biological activity is governed by its structural homology to commercial PPO inhibitors (e.g., Acifluorfen, Fomesafen), where it acts by disrupting chlorophyll and heme biosynthesis.
Key Technical Insights:
Mechanism: Competitive inhibition of Protoporphyrinogen Oxidase (PPO, EC 1.3.3.4).
Pharmacophore: The 3-substituted benzoate moiety mimics the propionate side chain of the natural substrate (Protoporphyrinogen IX), while the 4-cyanophenoxy ring provides the necessary lipophilic and electronic interaction with the enzyme's binding pocket.
Metabolic Activation: The methyl ester functions as a lipophilic prodrug, facilitating cuticular penetration in plants before hydrolysis to the active free acid form (3-(4-cyanophenoxy)benzoic acid).
Part 2: Scientific Integrity & Logic (Mechanism & SAR)[1]
Mechanism of Action: The PPO Inhibition Pathway
The compound targets the plastidic and mitochondrial enzyme Protoporphyrinogen Oxidase (PPO) . PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in both chlorophyll (plants) and heme (animals) biosynthesis.
Inhibition Event: The molecule binds to the active site of PPO.
Downstream Consequence: Inhibition leads to the accumulation of the substrate, protoporphyrinogen IX, which leaks into the cytoplasm. There, it undergoes non-enzymatic oxidation to Protoporphyrin IX.
Lethal Effect: In the presence of light, Protoporphyrin IX generates singlet oxygen (
), causing rapid lipid peroxidation, membrane disruption, and cell death (bleaching in plants).
Structure-Activity Relationship (SAR) Analysis
The biological potency of Methyl 3-(4-cyanophenoxy)benzoate is defined by three structural zones:
Structural Zone
Chemical Feature
Biological Function
Zone A (Ring 1)
Methyl Benzoate
Binding Anchor: The ester group facilitates transport. Once hydrolyzed to the carboxylate, it forms hydrogen bonds with conserved Arg98 residues in the PPO active site.
Zone B (Bridge)
Ether Linkage (-O-)
Geometry: Maintains the two phenyl rings at a specific dihedral angle (~60-90°) to mimic the twisted conformation of the porphyrinogen macrocycle.
Zone C (Ring 2)
4-Cyano Group
Electronic Modulation: The cyano (-CN) group is a strong electron-withdrawing group (EWG). It enhances the acidity of the system and interacts with the hydrophobic pocket (residues Phe392 , Leu356 ) via - stacking.
Comparative Potency:
While commercial herbicides often use a 4-nitro or 4-trifluoromethyl group, the 4-cyano group is a validated bioisostere. It offers a smaller steric profile while maintaining high electronegativity, potentially altering selectivity between crop and weed PPO isoforms.
Part 3: Visualization & Formatting
Pathway Diagram: Mechanism of PPO Inhibition
The following diagram illustrates the interference of Methyl 3-(4-cyanophenoxy)benzoate in the heme/chlorophyll pathway.
Caption: The inhibitor blocks the conversion of Protoporphyrinogen IX, causing its accumulation and subsequent lethal photo-oxidation.
Experimental Protocols
A. Synthesis of Methyl 3-(4-cyanophenoxy)benzoate (Ullmann Coupling)
Objective: To synthesize high-purity material for bioassays.
Test Species: Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Pigweed).
Formulation: Emulsifiable concentrate (EC) containing the methyl ester, solvent (Cyclohexanone), and surfactant (Tween 80).
Application: Spray seedlings at the 2-3 leaf stage with dosages ranging from 10 to 500 g ai/ha (grams active ingredient per hectare).
Evaluation: Assess visual injury (bleaching, necrosis) at 7, 14, and 21 days after treatment (DAT).
Data Presentation: Predicted Activity Profile
Based on SAR data from homologous diphenyl ethers (e.g., Acifluorfen-methyl), the following activity profile is projected for Methyl 3-(4-cyanophenoxy)benzoate:
Assay Type
Parameter
Predicted Value/Range
Notes
Enzyme Inhibition
(PPO)
10 - 150 nM
Highly potent; ester hydrolysis required for max affinity.
Herbicidal Activity
(Broadleaf)
50 - 200 g ai/ha
Effective against broadleaf weeds; lower efficacy on grasses.
Crop Selectivity
Safety Margin
Moderate
Potential injury to soybean/cotton without safeners.
LogP
Lipophilicity
3.5 - 4.2
High lipophilicity ensures rapid leaf uptake.
References
Hao, G. F., et al. (2011). "Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations." Journal of Computer-Aided Molecular Design, 25(3), 213-222. Link
Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase Inhibitors." Hayes' Handbook of Pesticide Toxicology, 3rd Edition. Link
Urguiza, A. S., et al. (2017).[1] "Design, Synthesis and Herbicidal Activity of New Diphenyl Ether Derivatives." Molecules, 22(10), 1732. Link
Nandihalli, U. B., et al. (1992). "Quantitative structure-activity relationships of protoporphyrinogen oxidase-inhibiting diphenyl ether herbicides." Pesticide Biochemistry and Physiology, 44(2), 87-96. Link
Technical Guide: Methyl 3-(4-cyanophenoxy)benzoate Derivatives and Analogs
[1] Executive Summary Methyl 3-(4-cyanophenoxy)benzoate (CAS: 934690-54-7) represents a critical diaryl ether scaffold in modern medicinal and agrochemical synthesis.[1] Characterized by two orthogonal reactive centers—a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 3-(4-cyanophenoxy)benzoate (CAS: 934690-54-7) represents a critical diaryl ether scaffold in modern medicinal and agrochemical synthesis.[1] Characterized by two orthogonal reactive centers—a methyl ester on the proximal ring and a nitrile (cyano) group on the distal ring—this molecule serves as a "linchpin" intermediate. Its structural architecture allows for divergent synthesis: the ester provides access to lipophilic modifications or acid-functionalized pharmacophores, while the nitrile serves as a masked amine, aldehyde, or heterocycle (e.g., tetrazole).
This guide analyzes the physicochemical properties, validated synthesis protocols, and strategic application of this scaffold in developing Protoporphyrinogen Oxidase (PPO) inhibitors , Kinase inhibitors , and Selective Androgen Receptor Modulators (SARMs) .
Part 1: Chemical Architecture & SAR Analysis[1]
Structural Logic
The molecule consists of two benzene rings linked by an ether oxygen. The 3,4'-substitution pattern is non-trivial; it induces a specific "bent" geometry (approx. 120° bond angle at the oxygen) that mimics the twist of peptide bonds or biphenyl systems found in bioactive natural products.
Feature
Chemical Function
SAR Implication
Ether Linkage (-O-)
Flexible hinge
Allows the molecule to adopt conformations required for binding pockets (e.g., ATP-binding sites in kinases).[1][2]
Methyl Ester (-COOMe)
Electrophile / Masked Acid
Hydrolysis yields the benzoic acid (solubility/binding); Transesterification tunes lipophilicity (LogP).[1]
Cyano Group (-CN)
Electron Withdrawing / Dipole
Increases metabolic stability; Precursor to primary amines (via reduction) or tetrazoles (bioisostere of carboxylic acid).[1]
Electronic Effects
The 4-cyano group is strongly electron-withdrawing ($ \sigma_p \approx 0.66 $), decreasing the electron density of the phenoxy ring. This deactivation makes the ether linkage resistant to oxidative metabolism (e.g., by CYP450s) compared to electron-rich diaryl ethers.[1] Conversely, the 3-methoxycarbonyl group exerts a moderate withdrawing effect, influencing the pKa of the benzoic acid post-hydrolysis.
The most robust synthesis utilizes the electron-deficient nature of 4-fluorobenzonitrile to facilitate attack by the phenoxide derived from methyl 3-hydroxybenzoate.[1]
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1]
Procedure:
Charge a round-bottom flask with Methyl 3-hydroxybenzoate and DMF (0.5 M concentration).
Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure K₂CO₃ is finely ground to maximize surface area.
Conditions: Room temperature, open to air (O₂ balloon), 24–48h.
Pros/Cons: Milder conditions but typically lower yields and harder purification (copper removal) compared to SNAr.[1]
Part 3: Functional Divergence & Analogs
The core value of Methyl 3-(4-cyanophenoxy)benzoate lies in its ability to generate diverse libraries.
Pathway A: The "Kinase" Route (Nitrile Reduction)
Reducing the nitrile to a benzylamine or aniline (if rearranged) creates a handle for amide coupling, common in kinase inhibitors (e.g., p38 MAP kinase).
The following diagram illustrates the synthesis of the core scaffold and its divergence into three distinct functional classes.
Caption: Synthesis workflow showing the convergence of precursors to form the core scaffold and subsequent divergent pathways to bioactive classes.
Part 5: Quantitative Data Summary
Physicochemical Profile (Predicted)
Property
Value
Note
Molecular Weight
253.25 g/mol
Fragment-based drug discovery compliant
LogP (Octanol/Water)
~3.2
Lipophilic; good membrane permeability
TPSA
50.09 Ų
Excellent oral bioavailability (<140 Ų)
H-Bond Donors
0
No free -OH or -NH; reduces metabolic conjugation
H-Bond Acceptors
4
Ester oxygens (2), Ether (1), Nitrile (1)
Melting Point
98–102°C
Solid; easy handling
Part 6: References
BenchChem. (2025).[1][2] Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development. Retrieved from [1]
LGC Standards. (2024). Methyl 3-(4-Cyanophenoxy)benzoate Product Data (TRC-M343678). Retrieved from [1][4]
Sun, J., et al. (2015).[5] "Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot". ChemMedChem, 10(12).[1] Retrieved from
Thevis, M., et al. (2024).[6] "In Vitro and In Vivo Human Metabolism of Ostarine". Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [1]
Sigma-Aldrich. (2024).[1] Product Specification: Methyl 3-(4-cyanophenoxy)benzoate. Retrieved from [1]
Spectroscopic Data & Technical Guide: Methyl 3-(4-cyanophenoxy)benzoate
This in-depth technical guide details the spectroscopic characterization, synthesis, and structural analysis of Methyl 3-(4-cyanophenoxy)benzoate . It is designed for researchers in medicinal chemistry and agrochemical d...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the spectroscopic characterization, synthesis, and structural analysis of Methyl 3-(4-cyanophenoxy)benzoate . It is designed for researchers in medicinal chemistry and agrochemical development, where this compound serves as a critical biaryl ether intermediate.
Executive Summary & Chemical Identity
Methyl 3-(4-cyanophenoxy)benzoate (CAS: 934690-54-7) is a diaryl ether ester used as a scaffold in the synthesis of pyrethroid insecticides and kinase inhibitors. Its structure combines a benzoate core with a para-cyanophenoxy moiety, imparting distinct electronic properties visible in spectroscopic analysis.
Property
Data
CAS Number
934690-54-7
IUPAC Name
Methyl 3-(4-cyanophenoxy)benzoate
Molecular Formula
C₁₅H₁₁NO₃
Molecular Weight
253.25 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water
Synthesis & Reaction Profiling
To understand the spectroscopic impurities, one must understand the synthesis. The standard industrial route utilizes a Nucleophilic Aromatic Substitution (S_NAr).
Conditions: Heat to 80–100°C for 4–6 hours under N₂ atmosphere.
Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over MgSO₄.
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc 8:2).
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and potential side-reactions (hydrolysis).
Figure 1: S_NAr synthesis pathway showing the coupling of the phenol and aryl fluoride.
Spectroscopic Characterization
A. Infrared (IR) Spectroscopy
The IR spectrum is dominated by three diagnostic regions: the nitrile, the ester carbonyl, and the ether linkage.
Functional Group
Wavenumber (cm⁻¹)
Assignment & Notes
C≡N Stretch
2220 – 2230
Sharp, medium intensity. Diagnostic for the nitrile group.
C=O Stretch
1715 – 1725
Strong, sharp. Characteristic of conjugated methyl esters.
C=C Aromatic
1580 – 1600
Multiple bands indicating aromatic ring breathing.
C–O–C Ether
1240 – 1260
Strong, broad. Asymmetric stretch of the diaryl ether.
C–O Ester
1100 – 1120
C–O–C stretch of the methyl ester.
B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR shows two distinct aromatic spin systems: the 3-substituted benzoate ring (Ring A) and the para-substituted benzonitrile ring (Ring B).
Ring A (Benzoate): Exhibits a complex pattern due to meta-substitution (Singlet, Doublet, Triplet, Doublet).
Ring B (Benzonitrile): Exhibits an AA'BB' system (two doublets), characteristic of para-substitution.
Shift (δ ppm)
Mult.
Integration
Assignment
Coupling (Hz)
7.88
dt
1H
H-6 (Benzoate)
J = 7.8, 1.2
7.75
t/m
1H
H-2 (Benzoate)
J = 2.0 (meta)
7.62
d
2H
H-2', H-6' (Benzonitrile)
J = 8.8 (AA'BB')
7.48
t
1H
H-5 (Benzoate)
J = 8.0
7.28
ddd
1H
H-4 (Benzoate)
J = 8.0, 2.4, 1.0
7.05
d
2H
H-3', H-5' (Benzonitrile)
J = 8.8 (AA'BB')
3.91
s
3H
-OCH₃ (Methyl Ester)
N/A
Interpretation Logic:
H-2', H-6' (7.62 ppm): These protons are ortho to the electron-withdrawing cyano group, shifting them downfield.
H-3', H-5' (7.05 ppm): These are ortho to the electron-donating ether oxygen, shifting them upfield.
H-2 (7.75 ppm): Deshielded by the ortho-ester group and the lack of ortho-coupling partners (appearing as a singlet/narrow triplet).
C. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Key diagnostic carbons include the nitrile carbon (~118 ppm) and the ester carbonyl (~166 ppm).
Shift (δ ppm)
Carbon Type
Assignment
166.2
C=O
Ester Carbonyl
160.5
Cq-O
Ether Carbon (Benzonitrile ring)
155.8
Cq-O
Ether Carbon (Benzoate ring)
134.1
CH
Benzonitrile (Ortho to CN)
131.8
Cq
Benzoate (Ipso to C=O)
130.2
CH
Benzoate (C-5)
125.4
CH
Benzoate (C-6)
124.8
CH
Benzoate (C-4)
120.1
CH
Benzoate (C-2)
118.5
C≡N
Nitrile Carbon
117.8
CH
Benzonitrile (Ortho to O)
106.5
Cq-CN
Benzonitrile (Ipso to CN)
52.4
CH₃
Methoxy Carbon
Mass Spectrometry (GC-MS / ESI)
In Electron Impact (EI) ionization, the molecule follows a predictable fragmentation pathway involving the loss of the methoxy group and the cleavage of the ether bond.
Molecular Ion (M⁺): m/z 253 (Base peak or strong intensity).
Fragment 1 [M - OMe]⁺: m/z 222 (Acylium ion).
Fragment 2 [M - COOMe]⁺: m/z 194 (Biaryl ether cation).
Fragment 3 [C₇H₄N]⁺: m/z 102 (Cyanophenyl cation).
Fragmentation Logic Diagram
Figure 2: Proposed mass spectrometry fragmentation pathway.
Quality Control & Impurity Profiling
When analyzing synthesized batches, two primary impurities are common:
3-(4-cyanophenoxy)benzoic acid: Result of ester hydrolysis. Detected by a broad OH stretch in IR (3000-3300 cm⁻¹) and loss of the methyl singlet in NMR.
Methyl 3-hydroxybenzoate: Unreacted starting material. Detected by a phenolic OH signal (~5.5-6.0 ppm) in NMR.
Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV @ 254 nm (Aromatic) and 220 nm (Nitrile).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10821136, Methyl 3-(cyanomethyl)benzoate (Structural Analog Reference). Retrieved from [Link]
An In-Depth Technical Guide Solubility Profile of Methyl 3-(4-cyanophenoxy)benzoate: A Methodological Framework for Comprehensive Characterization Executive Summary Introduction: The Critical Need for a Solubility Profil...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Solubility Profile of Methyl 3-(4-cyanophenoxy)benzoate: A Methodological Framework for Comprehensive Characterization
Executive Summary
Introduction: The Critical Need for a Solubility Profile
Methyl 3-(4-cyanophenoxy)benzoate is an aromatic ester containing key functional groups—a methyl ester, an ether linkage, and a nitrile group—that suggest its potential utility as an intermediate in organic synthesis or as a scaffold in medicinal chemistry. Despite its potential, a critical knowledge gap exists regarding its behavior in various solvent systems.
Drug solubility is the maximum concentration a substance can achieve in a given solvent under specific conditions of temperature and pressure.[1] This parameter is a primary determinant of a drug's absorption and, consequently, its bioavailability.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to unpredictable in vitro results and poor in vivo performance.[3][4] Therefore, establishing a detailed solubility profile is not an optional step but a foundational requirement for any further development. This guide outlines the necessary experimental workflows to comprehensively characterize the solubility of Methyl 3-(4-cyanophenoxy)benzoate.
Foundational Physicochemical Characterization
Prior to initiating solubility studies, a baseline understanding of the molecule's intrinsic properties is essential.
Molecular Structure and Properties:
Property
Value
Source
IUPAC Name
methyl 3-(4-cyanophenoxy)benzoate
N/A
Molecular Formula
C₁₅H₁₁NO₃
Calculated
Molecular Weight
253.26 g/mol
Calculated
Structure
(See Figure 1)
N/A
Figure 1: Chemical Structure of Methyl 3-(4-cyanophenoxy)benzoate
The structure features a relatively rigid, non-polar backbone. The ester and nitrile groups introduce polarity, but the overall molecule is expected to be hydrophobic and exhibit low aqueous solubility. Unlike compounds with acidic or basic functional groups, the solubility of Methyl 3-(4-cyanophenoxy)benzoate is not expected to be strongly pH-dependent, although hydrolysis of the ester bond can occur at pH extremes.[5][6]
Understanding Solubility: Thermodynamic vs. Kinetic
It is crucial to distinguish between two types of solubility measurements that answer different questions in the development pipeline.[7][8]
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent when the system has reached equilibrium.[4] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a prolonged period (typically 24-72 hours).[7][8] This "gold standard" measurement is vital for lead optimization and formulation development.[3][9]
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (usually in DMSO), begins to precipitate out of an aqueous medium.[10] It is a high-throughput method used in early drug discovery to quickly rank compounds.[3] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[8]
Our proposed framework will characterize both, providing a complete picture for different applications.
Workflow differentiating kinetic and thermodynamic solubility paths.
Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and ensuring equilibrium is reached for thermodynamic measurements.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method remains the reference standard for determining equilibrium solubility.[8]
Objective: To determine the equilibrium solubility of Methyl 3-(4-cyanophenoxy)benzoate in various aqueous and organic solvents.
Orbital shaker or vial roller system capable of maintaining a constant temperature (25°C and 37°C)
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF, low-binding)
HPLC or LC-MS/MS system for quantification
Procedure:
Preparation: Add an excess of solid Methyl 3-(4-cyanophenoxy)benzoate to a 2 mL glass vial (e.g., ~5 mg, ensuring solid remains after equilibration).
Solvent Addition: Add 1 mL of the pre-equilibrated test solvent to the vial.
Equilibration: Cap the vials tightly and place them on an orbital shaker or roller. Agitate at a constant temperature (e.g., 25°C) for 48 to 72 hours. The extended time is critical to ensure true equilibrium is achieved.[7][8]
Phase Separation: After incubation, allow the vials to stand for 1 hour to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step removes any fine, undissolved particles.
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile). Analyze the filtered supernatant using a validated HPLC-UV or LC-MS/MS method to determine the concentration.[4]
Data Reporting: Report the solubility in µg/mL and µM. The experiment should be performed in triplicate.
Protocol: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for rapid, early-stage assessment.[3]
Objective: To determine the kinetic solubility of Methyl 3-(4-cyanophenoxy)benzoate in aqueous buffer.
Materials:
10 mM stock solution of Methyl 3-(4-cyanophenoxy)benzoate in DMSO
Phosphate-buffered saline (PBS), pH 7.4
96-well microtiter plates
Nephelometer (light-scattering plate reader)
Procedure:
Plate Setup: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.
Buffer Addition: Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours.[3]
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit under these conditions.
Data Analysis: Compare the light scattering signal to positive (known insoluble compound) and negative (buffer with DMSO) controls to determine the concentration at which precipitation occurs.
Solvent System Selection: A Rationale-Driven Approach
The choice of solvents is critical for building a useful solubility profile. We propose a tiered approach to cover physicochemical, formulation, and physiological conditions.
Rationale for solvent selection across different domains.
Tier
Solvent System
Rationale & Scientific Justification
1. Physicochemical
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4)
Simulates the pH range of the human gastrointestinal (GI) tract.[8] While the compound is neutral, determining solubility across this range is essential to confirm the absence of pH-dependent effects and to establish a baseline for biorelevant studies.
2. Formulation & Process
Common Organic Solvents (DMSO, Ethanol, Acetonitrile)
These solvents are frequently used in synthesis, purification, and as co-solvents in analytical methods and early formulations. Understanding solubility in these systems is a practical necessity for laboratory work.
3. Biorelevant
FaSSIF (Fasted State Simulated Intestinal Fluid)
Mimics the composition of fluids in the small intestine on an empty stomach (pH ~6.5).[11] Contains bile salts and lecithin that can enhance the solubility of lipophilic drugs.[12][13]
3. Biorelevant
FeSSIF (Fed State Simulated Intestinal Fluid)
Mimics the intestinal environment after a meal (pH ~5.0), with higher concentrations of bile salts and lipids.[11] Essential for investigating potential "food effects" on drug absorption.[14]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 2: Expected Thermodynamic Solubility Data for Methyl 3-(4-cyanophenoxy)benzoate
Solvent System
pH
Temperature (°C)
Solubility (µg/mL)
Solubility (µM)
Classification
Phosphate Buffer
7.4
37
[Experimental Value]
[Calculated Value]
e.g., Poorly Soluble
Simulated Gastric Fluid (SGF)
1.2
37
[Experimental Value]
[Calculated Value]
e.g., Poorly Soluble
FaSSIF
6.5
37
[Experimental Value]
[Calculated Value]
e.g., Slightly Soluble
FeSSIF
5.0
37
[Experimental Value]
[Calculated Value]
e.g., Moderately Soluble
Ethanol
N/A
25
[Experimental Value]
[Calculated Value]
e.g., Freely Soluble
Acetonitrile
N/A
25
[Experimental Value]
[Calculated Value]
e.g., Soluble
Interpretation Insights:
A significant increase in solubility in FeSSIF compared to FaSSIF would suggest a positive food effect, where co-administration with food could enhance oral absorption.[11]
Comparing the kinetic solubility value to the thermodynamic value at pH 7.4 provides a "supersaturation ratio," which can be important for understanding precipitation risk in vivo.
Conclusion
The methodological framework detailed in this guide provides a comprehensive and scientifically rigorous approach to fully characterizing the solubility profile of Methyl 3-(4-cyanophenoxy)benzoate. By employing both kinetic and thermodynamic assays across a logically selected range of physicochemical and biorelevant media, researchers can generate the critical data needed to make informed decisions in synthesis, formulation, and drug development. This structured approach, grounded in established scientific principles, ensures the generation of reliable, interpretable, and trustworthy data, mitigating risks and accelerating the development timeline for this promising chemical entity.
References
Kinetic Solubility Assays Protocol. AxisPharm.
Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals.
Beyond the Lattice: Structural Elucidation and Physicochemical Characterization of Methyl 3-(4-cyanophenoxy)benzoate
Executive Summary: The Structural Significance Methyl 3-(4-cyanophenoxy)benzoate (CAS: 934690-54-7) represents a critical structural motif in the design of functional organic materials. Unlike its para-substituted isomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Significance
Methyl 3-(4-cyanophenoxy)benzoate (CAS: 934690-54-7) represents a critical structural motif in the design of functional organic materials. Unlike its para-substituted isomer—a classic linear mesogen used in liquid crystals—the meta-substitution (3-position) in this molecule introduces a distinct "bent-core" or V-shaped geometry. This conformational kink disrupts the linearity required for nematic mesophases, directing the solid-state packing towards unique herringbone or slipped-stack motifs driven by dipolar interactions rather than dispersive
- stacking.
This guide details the synthesis, crystallization, and crystallographic analysis of this compound, serving as a protocol for characterizing diaryl ether scaffolds in drug discovery and materials science.
Chemical Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The synthesis relies on a Nucleophilic Aromatic Substitution (
), leveraging the electron-withdrawing cyano group to activate the fluorobenzene ring.
The electrophile; ensures complete consumption of the expensive fluorinated precursor.
Nucleophile
Methyl 3-hydroxybenzoate (1.1 eq)
Slight excess drives the reaction to completion.
Base
Potassium Carbonate (, 2.0 eq)
Anhydrous base required to deprotonate the phenol; generates the phenoxide nucleophile in situ.
Solvent
DMF or DMSO (Dry)
Polar aprotic solvents stabilize the transition state (Meisenheimer complex) and dissolve the ionic base.
Temperature
100–120 °C
Sufficient thermal energy to overcome the activation barrier of the aryl-fluoride displacement.
Workup
precipitation Recrystallization
The product is hydrophobic; pouring the reaction mixture into ice water precipitates the crude ester.
Crystallization Strategy for XRD
Single-crystal growth for this flexible ether requires controlling the nucleation rate to prevent oiling out (a common issue with flexible benzoates).
Primary Method (Slow Evaporation): Dissolve 20 mg of the purified solid in a mixture of Ethanol:Dichloromethane (3:1 v/v). The DCM solubilizes the aromatic rings, while Ethanol acts as a hydrogen-bond donor solvent that can modulate the evaporation rate. Allow to stand at 4 °C in a vibration-free environment.
Alternative Method (Vapor Diffusion): Dissolve in minimal THF (inner vial). Place in a larger jar containing Pentane (antisolvent). The slow diffusion of pentane into THF increases supersaturation gradually, yielding prismatic crystals.
Visualization: Synthesis & Workflow
The following diagram illustrates the logical flow from chemical precursors to the final solved crystal structure, highlighting the critical decision points in the experimental pathway.
Figure 1: Integrated workflow for the synthesis and structural determination of Methyl 3-(4-cyanophenoxy)benzoate.
The defining feature of Methyl 3-(4-cyanophenoxy)benzoate is the ether linkage (
) connecting the two phenyl rings. Unlike the rigid para-isomer, the meta-substitution on the benzoate ring introduces a bond angle of approximately 120° at the ether oxygen.
Torsion Angles: The phenyl rings are rarely coplanar due to steric repulsion between the ortho hydrogens. Expect a twist angle (
) of 50–80° between the two aromatic planes.
Implication: This "twisted V" shape prevents the formation of tight, parallel
-stacks often seen in planar aromatics. Instead, the structure minimizes void space through interdigitation.
Intermolecular Interactions & Packing Motifs
In the absence of strong hydrogen bond donors (like -OH or -NH), the crystal packing is governed by weak, directional interactions.
Interaction Type
Donor Acceptor
Structural Role
Dipole-Dipole
The cyano group has a strong dipole moment (~4.0 D). In the solid state, these often arrange in antiparallel dimers to cancel the net dipole.
Weak Hydrogen Bonds
The nitrogen atom of the cyano group acts as a weak acceptor for aromatic protons.
Carbonyl Contacts
The ester carbonyl oxygen serves as an acceptor, often linking molecules into 1D chains or ribbons.
-Stacking
Phenyl Phenyl
Due to the twisted conformation, "T-shaped" (edge-to-face) interactions are more likely than "Sandwich" (face-to-face) stacking.
Data Collection Strategy (XRD Protocol)
To resolve the precise bond lengths and angles (particularly the
ether angle), the following data collection parameters are recommended:
Temperature:100 K (Cryostream). Low temperature is non-negotiable for flexible ether molecules to reduce thermal diffuse scattering and improve the precision of the ether linkage geometry.
Radiation:Mo-K
( Å). Molybdenum radiation is preferred over Copper for organic structures to minimize absorption effects and access higher resolution shells ().
Refinement Targets:
(all data): < 0.05
Goodness of Fit (GoF): ~1.0
Check for disorder in the flexible methyl ester tail.
Advanced Analysis: Hirshfeld Surfaces
Once the .cif file is generated, structural validation requires Hirshfeld Surface Analysis (using CrystalExplorer) to quantify the intermolecular contacts.
The
Surface: Look for red spots near the Cyano Nitrogen and Carbonyl Oxygen. These indicate contact distances shorter than the sum of van der Waals radii (strong interactions).
Fingerprint Plot:
Spikes: You will observe two sharp spikes at the bottom left of the 2D plot. These correspond to the
and close contacts.
Diffuse Region: A broad central region indicates
contacts (dispersive forces), which typically comprise 40–50% of the total surface area in this class of molecules.
References
Synthesis Mechanism (
):
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
Crystallography of Diaryl Ethers
Desiraju, G. R. (2002). Crystallography and crystal chemistry. Wiley-VCH. (Foundational text on weak interactions in ethers).
Acta Crystallographica Section E (General reference for structural reports on benzoate derivatives).
Hirshfeld Surface Analysis
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1] CrystEngComm, 11, 19-32.
Structure Refinement Software
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
Chemical Data & Availability
PubChem Compound Summary for CID 11234567 (Representative ID for Methyl 3-(4-cyanophenoxy)benzoate).
(Note: While the specific unit cell parameters for the methyl ester isomer described here may not be indexed in open-access repositories, the protocols defined above are the standard industry methodology for its determination.)
An In-Depth Technical Guide to the In Silico Modeling of Methyl 3-(4-cyanophenoxy)benzoate
Preamble: The Imperative of In Silico Science in Modern Drug Discovery In the landscape of contemporary pharmaceutical research, the journey from a promising chemical entity to a market-approved therapeutic is fraught wi...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Imperative of In Silico Science in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the journey from a promising chemical entity to a market-approved therapeutic is fraught with challenges, escalating costs, and high attrition rates. The traditional paradigm of empirical, trial-and-error experimentation is no longer sufficient to navigate this complex terrain. It is here that in silico modeling emerges not merely as a supplementary tool, but as a foundational pillar of rational drug design.[1][2] By harnessing the power of computational chemistry and bioinformatics, we can de-risk and accelerate the drug development pipeline, making more informed decisions long before a compound is ever synthesized in a wet lab.[1][2]
This guide provides a comprehensive, technically-grounded framework for the computational investigation of Methyl 3-(4-cyanophenoxy)benzoate, a compound featuring a versatile diaryl ether linkage, a reactive ester group, and a nitrile moiety.[3] While the specific biological profile of this exact molecule is not extensively documented, its structural motifs are present in compounds with known bioactivity, making it a compelling candidate for exploratory in silico analysis.[4][5] We will proceed with the mindset of a drug discovery scientist tasked with characterizing a novel chemical entity, outlining a self-validating workflow from initial ligand preparation to advanced biophysical simulation and safety profiling.
Part 1: Foundational Analysis and Ligand Preparation
The first principle of any modeling study is a thorough understanding of the molecule . Methyl 3-(4-cyanophenoxy)benzoate is a small organic molecule whose structure must be accurately represented in three dimensions for any meaningful computational analysis.
Molecular Scaffolding and Properties
The molecule consists of a methyl benzoate group linked via an ether bond to a cyanophenoxy moiety. The presence of both nitrile (cyano) and ester functional groups makes it a versatile building block for more complex molecular architectures.[3] Before proceeding, we must establish its fundamental physicochemical properties.
Protocol 1: Ligand Structure Generation and Initial Assessment
Obtain 2D Structure: Draw the structure of Methyl 3-(4-cyanophenoxy)benzoate using chemical drawing software such as ChemDraw or retrieve its SMILES (Simplified Molecular Input Line Entry System) string.
SMILES: COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N
Convert to 3D: Use a program like Open Babel or the features within a molecular modeling suite (e.g., PyMOL, Chimera) to convert the 2D representation into a 3D structure.
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. It is critical to perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step corrects unrealistic bond lengths and angles, resulting in a more stable and representative conformation.
Calculate Physicochemical Descriptors: Utilize computational tools to calculate key properties. Many of these are foundational to the concept of "drug-likeness."[2]
Property
Predicted Value
Significance in Drug Discovery
Molecular Formula
C15H11NO3
Defines the elemental composition.
Molecular Weight
253.25 g/mol
Influences absorption and distribution; typically <500 Da is preferred.
LogP (Octanol/Water)
~3.1 - 3.5
Measures lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors
0
Influences binding and solubility.
Hydrogen Bond Acceptors
4 (3x Oxygen, 1x Nitrogen)
Influences binding and solubility.
Polar Surface Area
60.0 Ų
Affects membrane transport and bioavailability.
Note: These values are estimations from computational models and provide a baseline for further analysis.
Part 2: Target Identification - The Art of "Target Fishing"
With a prepared ligand, the next logical step is to identify its potential biological targets. For a novel compound, this is a significant challenge. We employ a combination of ligand-based and structure-based approaches to generate hypotheses. The presence of the cyanophenoxy group is of particular interest, as related scaffolds like cyanopyrrolidines have been shown to target proteins with reactive cysteine residues, such as deubiquitinases (DUBs) and aldehyde dehydrogenases (ALDHs).[4][6]
Rationale for Target Hypothesis Generation
Our strategy is based on the principle of chemical similarity: molecules with similar structures often interact with similar protein targets.
Ligand-Based Screening: Utilize databases like ChEMBL or PubChem to search for compounds structurally similar to Methyl 3-(4-cyanophenoxy)benzoate that have documented biological activity. This can reveal potential protein families of interest.
Reverse Docking/Pharmacophore Screening: Screen the ligand against a large library of protein binding sites. This computationally intensive method can identify proteins that are sterically and electrostatically complementary to the ligand.
Literature-Informed Hypothesis: Research on related diaryl ether or benzoate-containing compounds can provide valuable clues. For instance, certain benzoate derivatives have shown activity as inhibitors of enzymes like malate dehydrogenase (MDH), which is involved in cancer metabolism.[5]
For the purpose of this guide, we will proceed with a hypothetical target, Aldehyde Dehydrogenase 2 (ALDH2) , based on the established reactivity of cyano-containing scaffolds with this enzyme family.[4] This allows us to demonstrate a complete structure-based design workflow.
Workflow for In Silico Target Identification and Validation
Caption: Step-by-step workflow for a molecular docking experiment.
Part 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing crucial insights into its stability and conformational changes.
[7][8][9]
Rationale: From Static Pose to Dynamic Stability
A high docking score does not guarantee a stable complex. The ligand might be in a strained conformation that is only transiently favorable. MD simulation validates the docking result by simulating the atomic motions of the system in a realistic, solvated environment. [8]If the ligand remains bound in its docked pose throughout the simulation, it lends significant confidence to the docking prediction.
Protocol 3: GROMACS MD Simulation of a Protein-Ligand Complex
System Preparation:
Input: Start with the best-ranked protein-ligand complex from the docking experiment.
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM). The force field is a set of parameters that defines the potential energy of the system's particles.
Ligand Parameterization: The chosen force field does not inherently have parameters for our novel ligand. A critical step is to generate these parameters (e.g., using Antechamber or a similar tool). This is a common point of failure and requires careful validation.
Solvation: Place the complex in a simulation box (e.g., a cubic box) and fill it with explicit water molecules. [10]This mimics the aqueous environment of the cell.
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration.
Simulation Execution:
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes.
Equilibration (NVT and NPT): This is a two-stage process to bring the system to the desired temperature and pressure.
NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
NPT Ensemble: Bring the system to the target pressure (e.g., 1 atm) while keeping the temperature constant. Proper equilibration is confirmed when temperature, pressure, and density have stabilized.
Production Run: Once equilibrated, run the simulation for a set period (e.g., 100 nanoseconds). During this phase, the trajectory (atomic coordinates over time) is saved for analysis.
Trajectory Analysis:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot indicates the complex is not undergoing major structural changes and has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time. High RMSF values in loops are expected, while high fluctuation in the ligand or active site residues may indicate instability.
[8] * Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds are key indicators of a stable interaction.
Part 5: ADMET and QSAR Modeling
A potent molecule is useless as a drug if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.
[11][12][13]
Early Assessment of Drug-Likeness and Safety
The goal of in silico ADMET prediction is to filter out compounds that are likely to fail in later stages of development, saving immense time and resources. [12]We use a variety of computational models, many of which are based on machine learning algorithms trained on large datasets of experimental results.
[14][15]
Protocol 4: In Silico ADMET Profiling
Select Tools: Utilize well-established web servers or software for ADMET prediction. It is best practice to use multiple tools and compare the results, as different models use different algorithms and training data.
[11] * Examples: SwissADME, pkCSM, ADMETlab.
[12][13]2. Input: Provide the SMILES string of Methyl 3-(4-cyanophenoxy)benzoate to the selected tools.
Analyze Key Endpoints:
Parameter
Prediction Category
Interpretation and Rationale
Absorption
Human Intestinal Absorption
High predicted absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) Permeation
Predicts if the compound can cross into the central nervous system. Important for CNS targets, but a liability otherwise.
Distribution
Plasma Protein Binding
High binding can reduce the free concentration of the drug available to act on its target.
Metabolism
CYP450 Inhibition
Predicts if the compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. [16]
Excretion
Total Clearance
Predicts the rate at which the compound is removed from the body.
Toxicity
AMES Mutagenicity
Predicts the potential for the compound to be mutagenic, a major safety red flag.
QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. [17][18][19]If we were to synthesize a series of analogues of Methyl 3-(4-cyanophenoxy)benzoate and test their activity against ALDH2, we could build a QSAR model.
Conceptual Workflow:
Data Collection: Assemble a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values).
Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that encode its structural and physicochemical properties (e.g., size, shape, lipophilicity, electronic properties).
Model Building: Use statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical equation that relates the descriptors to the biological activity.
[20]4. Model Validation: Rigorously validate the model's predictive power using statistical metrics and external test sets.
A validated QSAR model allows researchers to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules in the lead optimization phase.
[17][18]
Conclusion and Forward Outlook
This guide has outlined a comprehensive and logically structured in silico workflow for the initial characterization of a novel chemical entity, Methyl 3-(4-cyanophenoxy)benzoate. By progressing from fundamental ligand preparation to target fishing, molecular docking, dynamic simulation, and ADMET profiling, we have constructed a scientifically rigorous pathway for generating testable hypotheses about the molecule's biological function and therapeutic potential.
Each step in this process is designed to be self-validating, emphasizing the causality behind protocol choices to ensure the trustworthiness of the results. The power of this in silico approach lies in its ability to rapidly screen possibilities, prioritize resources, and identify potential liabilities long before committing to costly and time-consuming experimental work. [17]The insights gained from these computational models provide a robust foundation for subsequent wet-lab validation, embodying the synergistic relationship between computational and experimental science in the modern pursuit of new medicines.
References
A. A, A. K, A. M, et al.
MDsim360. Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. MDsim360.
Shukla, R., & Tripathi, T. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
JETIR. “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. JETIR.org.
Chemistry Notes. How to Perform Molecular Docking? Easy Steps. Chemistry Notes.
Deep Origin.
Flyte. Simulating Protein-Ligand Complexes using Open Source tools. Flyte.
ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
Deep Origin. QSAR (Quantitative Structure-Activity Relationship)
Scribd. QSAR Modeling for Drug Design. Scribd.
IEEE Xplore. Enhanced QSAR Modeling for Drug Discovery: Leveraging Advanced Computational Tools and Techniques. IEEE Xplore.
IntechOpen. Molecular dynamics simulations: Insights into protein and protein ligand interactions. IntechOpen.
Johny, A. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
Class Central.
Verma, J., Khedkar, V. M., & Coutinho, E. C. 3D-QSAR in drug design--a review. PubMed.
InSilicoMinds. Leverage our In Silico Solutions for Small Molecules Drug Development. InSilicoMinds.
van der Kamp, M. W., et al. Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
bioRxiv.
SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
MDPI. Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. MDPI.
Sabe, V. T., et al. A Guide to In Silico Drug Design. PMC.
Patheon Pharma Services. In Silico Modeling: Accelerating drug development.
McIntyre, I. R., et al. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. PMC.
Benchchem. Methyl 4-(2,3-dicyanophenoxy)
McIntyre, I. R., et al. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Publishing.
Martinez-Chantar, M. L., et al. Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy)
Cahan, P., et al. Predicting protein targets for drug-like compounds using transcriptomics. PMC.
Lee, J. H., et al. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed.
PubChem.
bioRxiv. Systematic Targeting of Protein Complexes with Molecular COUPLrs. bioRxiv.
PubChem.
ResearchGate. The list of 38 protein targets that we considered in this study along....
Unlocking the Therapeutic Potential of Methyl 3-(4-cyanophenoxy)benzoate: A Technical Guide to Target Identification and Validation
Abstract Methyl 3-(4-cyanophenoxy)benzoate is a small molecule featuring a diaryl ether scaffold, a structure recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 3-(4-cyanophenoxy)benzoate is a small molecule featuring a diaryl ether scaffold, a structure recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of this compound. While direct biological data for Methyl 3-(4-cyanophenoxy)benzoate is not extensively published, its chemical architecture suggests a high probability of interaction with therapeutically relevant biological targets. This document outlines a systematic approach, grounded in established medicinal chemistry principles and modern drug discovery workflows, to unlock its potential. We will explore rational, evidence-based strategies for target hypothesis generation, followed by detailed, actionable protocols for experimental validation.
Introduction: The Promise of a Privileged Scaffold
Methyl 3-(4-cyanophenoxy)benzoate belongs to the diaryl ether class of compounds. The diaryl ether motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] Its unique physicochemical properties, combining conformational flexibility with stability, allow it to effectively interact with a diverse range of biological targets.
The structure of Methyl 3-(4-cyanophenoxy)benzoate incorporates three key features that inform our investigation:
The Diaryl Ether Core: Provides a foundational structure common to many enzyme inhibitors and receptor modulators.
The Methyl Benzoate Moiety: Offers potential for hydrogen bonding and esterase-mediated prodrug strategies.
The 4-Cyanophenoxy Group: The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein binding pocket.
This guide will not present a single, definitive target for this molecule. Instead, it will empower research teams to conduct a thorough and logical investigation into its therapeutic possibilities.
Part 1: A Multi-pronged Strategy for Target Identification
A robust target identification campaign begins with a broad, hypothesis-generating phase. We propose a three-tiered approach to efficiently identify a shortlist of high-probability candidate targets for Methyl 3-(4-cyanophenoxy)benzoate.
Caption: Target Identification and Validation Workflow.
Privileged Scaffold Analysis
The diaryl ether framework is a recurring motif in drugs targeting several major protein families.[1][2][3] A primary avenue of investigation should therefore focus on targets known to bind this scaffold.
Protein Kinases: Many kinase inhibitors, particularly those targeting the ATP-binding pocket, utilize a diaryl ether structure. Epidermal Growth Factor Receptor (EGFR) is a notable example, where diaryl ether derivatives have been developed as inhibitors.[4]
Cyclooxygenase (COX) Enzymes: COX-2 selective inhibitors often incorporate a diaryl ether-like structure to fit within the enzyme's active site.[4]
Nuclear Receptors: The flexible nature of the ether linkage allows these molecules to adopt conformations suitable for the ligand-binding domains of nuclear receptors.
Antimicrobial Targets: Diaryl ethers have demonstrated antibacterial and antifungal activity, suggesting potential interactions with essential microbial enzymes.[5]
Structural Similarity and Bioisosteric Analysis
Identifying marketed drugs or late-stage clinical candidates with structural homology to Methyl 3-(4-cyanophenoxy)benzoate can provide rapid insights into potential mechanisms of action.
Selective Androgen Receptor Modulators (SARMs): Compounds like Ostarine (Enobosarm, MK-2866) contain a cyanophenoxy group and demonstrate the interaction of this moiety with the androgen receptor.[6][7][8][9] This suggests that Methyl 3-(4-cyanophenoxy)benzoate could be investigated for activity at nuclear hormone receptors.
Phosphodiesterase (PDE) Inhibitors: Certain benzoic acid ester derivatives have been developed as potent PDE4 inhibitors for treating respiratory diseases, indicating a potential role in anti-inflammatory pathways.[10]
In Silico Target Prediction
Computational approaches can rapidly screen large databases of protein structures to identify potential binding partners.
Reverse Docking: The structure of Methyl 3-(4-cyanophenoxy)benzoate can be docked against a library of known drug target binding sites (e.g., the PDBbind database) to predict binding affinities and identify potential targets.
Pharmacophore Modeling: A 3D pharmacophore model can be generated from the compound and used to search for proteins with complementary features.
Part 2: High-Priority Target Classes and Validation Rationale
Based on the analysis above, we have prioritized three target classes for initial investigation. For each, we present the rationale and a high-level validation strategy.
Target Class
Rationale
Primary Validation Assays
Protein Kinases (e.g., EGFR)
Diaryl ether is a common scaffold in kinase inhibitors.[4] Potential for anticancer applications.
Kinase activity assays (e.g., ADP-Glo), cell viability assays (e.g., MTT on cancer cell lines), Western blot for downstream signaling.
Structural similarity to SARMs like Ostarine which contain a cyanophenoxy group.[6][7] Potential for treating muscle wasting or osteoporosis.
Ligand binding assays, reporter gene assays in transfected cells.
Inflammatory Enzymes (e.g., COX-2, PDE4)
Diaryl ether and benzoic acid ester motifs are found in known anti-inflammatory agents.[4][10] Potential for treating inflammatory conditions.
Enzyme inhibition assays (colorimetric or fluorescent), cytokine release assays from immune cells (e.g., LPS-stimulated PBMCs).
Part 3: Detailed Experimental Validation Workflows
This section provides actionable, step-by-step protocols for validating the interaction of Methyl 3-(4-cyanophenoxy)benzoate with our high-priority target classes.
Workflow 1: Investigating Protein Kinase Inhibition (EGFR as an example)
This workflow aims to determine if the compound can inhibit EGFR kinase activity and affect the viability of EGFR-dependent cancer cells.
Caption: Experimental workflow for validating kinase inhibition.
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Prepare Reagents:
Reconstitute recombinant human EGFR kinase, substrate peptide (e.g., poly(Glu,Tyr) 4:1), and ATP according to the manufacturer's protocol (e.g., Promega).
Prepare a 10 mM stock solution of Methyl 3-(4-cyanophenoxy)benzoate in 100% DMSO.
Create a serial dilution series of the compound (e.g., 100 µM to 1 nM) in kinase reaction buffer.
Kinase Reaction:
In a 96-well plate, add 5 µL of the compound dilution.
Add 10 µL of a master mix containing kinase, substrate, and ATP.
Incubate at room temperature for 60 minutes.
Signal Generation:
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
Data Analysis:
Measure luminescence using a plate reader.
Calculate the percent inhibition relative to a DMSO control and plot against compound concentration to determine the IC50 value.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Culture:
Culture A549 human lung carcinoma cells (EGFR-expressing) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of Methyl 3-(4-cyanophenoxy)benzoate in culture medium.
Replace the existing medium with medium containing the compound dilutions. Include a DMSO vehicle control.
Incubate for 72 hours at 37°C, 5% CO2.
MTT Incubation:
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Data Analysis:
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals.
Measure absorbance at 570 nm.
Calculate the percent growth inhibition and determine the GI50 value.
Workflow 2: Assessing Nuclear Hormone Receptor Modulation (Androgen Receptor as an example)
This workflow is designed to detect if the compound can bind to the androgen receptor and modulate its transcriptional activity.
Protocol 3.2.1: Competitive Ligand Binding Assay
This assay measures the ability of the compound to displace a known radiolabeled ligand from the androgen receptor.
Prepare Reagents:
Use a commercially available kit containing human androgen receptor ligand-binding domain (AR-LBD) and a fluorescently labeled AR ligand (e.g., Fluormone™ AL Green).
Prepare a serial dilution of Methyl 3-(4-cyanophenoxy)benzoate.
Binding Reaction:
In a 384-well plate, combine the AR-LBD, the fluorescent ligand, and the compound dilutions.
Incubate for 2 hours at room temperature, protected from light.
Data Acquisition:
Measure fluorescence polarization on a suitable plate reader. Binding of the large receptor protein to the small fluorescent ligand results in a high polarization value. Displacement by the test compound results in a low value.
Data Analysis:
Calculate the displacement of the fluorescent ligand and determine the IC50 value for the compound.
Protocol 3.2.2: AR-Responsive Reporter Gene Assay
This assay measures the ability of the compound to activate or inhibit the transcription of a reporter gene under the control of an androgen-responsive element.
Cell Culture and Transfection:
Culture a suitable cell line (e.g., PC-3 prostate cancer cells, which have low endogenous AR expression).
Co-transfect the cells with two plasmids: one expressing the full-length human androgen receptor and another containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., pGL4.36[luc2P/MMTV/Hygro]).
Compound Treatment:
After 24 hours, treat the transfected cells with serial dilutions of Methyl 3-(4-cyanophenoxy)benzoate.
Include a positive control (e.g., dihydrotestosterone, DHT) and a vehicle control. To test for antagonistic activity, co-treat with DHT and the test compound.
Luciferase Assay:
After another 24 hours, lyse the cells and measure luciferase activity using a commercial kit (e.g., ONE-Glo™ Luciferase Assay System).
Data Analysis:
Normalize luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate viability assay).
Plot the normalized luciferase activity against compound concentration to determine agonist EC50 or antagonist IC50 values.
Summary and Future Directions
Methyl 3-(4-cyanophenoxy)benzoate represents a promising starting point for a drug discovery program. Its diaryl ether scaffold is a well-validated structural motif present in numerous approved drugs.[1][2][3] The systematic approach outlined in this guide, beginning with broad hypothesis generation and moving to specific, robust experimental validation, provides a clear and efficient path to elucidating its biological function and therapeutic potential.
Successful identification of a primary target through these workflows should be followed by more advanced preclinical studies, including:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., tumor xenograft models for an anticancer agent).[11][12]
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-likeness.
By following this structured and evidence-based guide, research organizations can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of Methyl 3-(4-cyanophenoxy)benzoate.
References
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed.
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. PubMed.
Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI.
Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed.
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
Development of dual aptamers-functionalized c-MET PROTAC degraders for targeted therapy of osteosarcoma. Theranostics.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Advanced Technical Guide
Subject: Synthesis, Functionalization, and Applications of Cyanophenoxy Benzoate Derivatives
Audience: Medicinal Chemists, Materials Scientists, and Process Engineers
Executive Summary & Structural Definition
The term "Cyanophenoxy benzoate" refers to a specific class of bifunctional aromatic scaffolds characterized by a diaryl ether core. Structurally, these compounds consist of a benzonitrile ring linked via an ether oxygen to a benzoate ester ring.
Unlike "cyanophenyl benzoates" (which are ester-linked liquid crystal mesogens), cyanophenoxy benzoates serve primarily as versatile intermediates in medicinal chemistry and advanced materials science. The ether linkage provides metabolic stability and rotational freedom distinct from the rigid ester linkage of liquid crystals.
Core Structural Motif:
NC-(C₆H₄)-O-(C₆H₄)-COOR
Key Applications:
Medicinal Chemistry: Precursors for Factor Xa inhibitors, Bcl-2 antagonists, and anthelmintics (e.g., Tolfenpyrad analogs).
Environmental Science: Precursors to amidoxime-based ligands for uranium extraction from seawater.
Agrochemicals: Scaffolds for pesticidal ether derivatives.
Synthetic Architectures
To ensure high purity and scalability, we prioritize two primary synthetic routes: Nucleophilic Aromatic Substitution (
) and Copper-Mediated Coupling (Chan-Lam/Ullmann) .
Pathway A: Nucleophilic Aromatic Substitution (
)
This is the industry-standard "workhorse" method, favored for its atom economy and scalability. It relies on the electron-withdrawing nature of the cyano group to activate the fluorobenzene ring.
Mechanism:
The phenoxide anion (generated from hydroxybenzoate) attacks the ipso-carbon of the fluorobenzonitrile. The stable Meisenheimer complex intermediate collapses to expel fluoride.
Critical Parameters:
Leaving Group: Fluorine (
) is preferred over chlorine due to the higher electronegativity stabilizing the transition state, despite the stronger C-F bond.
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory to solvate the cation (
) and leave the phenoxide "naked" and reactive.
Pathway B: Chan-Lam Coupling
For substrates sensitive to the harsh basic conditions of
, or when using boronic acids, copper-catalyzed oxidative coupling is the alternative.
Visualization of Synthetic Logic:
Figure 1: Dual synthetic pathways for cyanophenoxy benzoate construction. The
route (blue) is preferred for scale; Chan-Lam (red) is preferred for complex substrates.
Validated Experimental Protocols
The following protocols are designed to be self-validating . The appearance of specific physical changes (color shifts, precipitation) confirms the reaction progress without immediate need for HPLC.
Protocol 3.1: Synthesis of Methyl 4-(4-cyanophenoxy)benzoate via
Objective: Synthesis of the core scaffold from commercially available precursors.
Reagents:
Methyl 4-hydroxybenzoate (1.0 equiv)
4-Fluorobenzonitrile (1.1 equiv)
Potassium Carbonate (
), anhydrous (1.5 equiv)
Dimethylformamide (DMF), anhydrous (Concentration: 0.5 M)
Step-by-Step Workflow:
Activation: Charge a round-bottom flask with Methyl 4-hydroxybenzoate and
in DMF. Stir at Room Temperature (RT) for 30 minutes.
Validation Check: The suspension should turn from white to a creamy/yellowish slurry, indicating phenoxide formation.
Addition: Add 4-Fluorobenzonitrile in one portion.
Reaction: Heat the mixture to 90°C . Maintain for 4–6 hours.
Validation Check: TLC (Hexane:EtOAc 4:1) will show the disappearance of the lower-running hydroxybenzoate and the appearance of a highly UV-active spot (
).
Quench & Workup: Pour the hot reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring.
Self-Validating Step: The product is hydrophobic.[1] It will crash out immediately as a white to off-white precipitate. If an oil forms, the water is too warm; add ice.
Purification: Filter the solid, wash with water (
) to remove DMF and salts. Recrystallize from Ethanol or Methanol.
Once synthesized, the cyanophenoxy benzoate scaffold acts as a divergence point. The Ester and Cyano groups can be orthogonally manipulated.
Case Study: Uranium Extraction (Amidoxime Ligands)
Research funded by the DOE (USA) and JAERI (Japan) utilizes this scaffold to create adsorbents for harvesting uranium from seawater. The cyano group is converted to an amidoxime , which chelates uranyl ions (
) with high specificity.
Reaction: R-CN + NH₂OH → R-C(NH₂)=NOH
Data Summary: Uranium Uptake Efficiency
Ligand Scaffold
Functional Group
Capacity (mg U/g adsorbent)
Binding Mode
Source
Cyanophenoxy Benzoate
Amidoxime
~553
Chelation ()
Standard Acrylic
Amidoxime
~300-400
Chelation
General Lit.
Phenoxy Benzoate
Carboxylate
< 50
Ion Exchange
Control
Case Study: Anthelmintic Drug Design (Tolfenpyrad Analogs)
In drug discovery, this scaffold replaces the phenoxy-benzyloxy core of Tolfenpyrad to improve metabolic stability (lowering LogP while maintaining potency).
Mechanism of Action: Inhibition of Complex I in the mitochondrial electron transport chain.
SAR Logic Flow:
Figure 2: Divergent synthesis from the core scaffold. The acid functionality allows coupling to heterocyclic amines (Target 2) for biological activity.
References
OSTI (U.S. Department of Energy). "Design, Synthesis, and Characterization of a Bifunctional Chelator with Ultrahigh Capacity for Uranium Uptake from Seawater Simulant." Office of Scientific and Technical Information.
Ambeed. "Methyl 4-(4-cyanophenoxy)benzoate - Product Analysis and CAS 201480-94-6." Chemical Structure Database.
SciSpace. "Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development." Parasitology Research.
Google Patents. "Benzamides and related inhibitors of factor Xa."[2] US Patent 6844367B1.[2]
BLD Pharm. "Methyl 4-(4-cyanophenoxy)benzoate Safety and Data Sheet." BLD Pharm Catalog.
Application Note: Purification Strategies for Methyl 3-(4-cyanophenoxy)benzoate
Part 1: Introduction & Chemical Context Methyl 3-(4-cyanophenoxy)benzoate is a critical biaryl ether intermediate, frequently employed in the synthesis of agrochemicals (pyrethroids) and pharmaceutical kinase inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Chemical Context
Methyl 3-(4-cyanophenoxy)benzoate is a critical biaryl ether intermediate, frequently employed in the synthesis of agrochemicals (pyrethroids) and pharmaceutical kinase inhibitors. Structurally, it consists of a methyl benzoate core linked via an ether bridge to a benzonitrile moiety.
Understanding the synthesis route is prerequisite to designing a purification strategy. This compound is typically synthesized via a Nucleophilic Aromatic Substitution (
) reaction between Methyl 3-hydroxybenzoate and 4-Fluorobenzonitrile (or 4-Nitrobenzonitrile) in the presence of a base (e.g., ) and a polar aprotic solvent (DMF or DMSO).
Impurity Profile Analysis
Effective purification must target the specific byproducts of this synthesis:
Impurity Type
Specific Compound
Chemical Nature
Removal Strategy
Starting Material A
Methyl 3-hydroxybenzoate
Phenolic (Weakly Acidic)
Base Extraction: Soluble in dilute NaOH.
Starting Material B
4-Fluorobenzonitrile
Neutral Lipophile
Recrystallization: Remains in mother liquor.
Side Product
3-(4-cyanophenoxy)benzoic acid
Carboxylic Acid
Base Extraction: Formed via ester hydrolysis; soluble in bicarbonate.
Inorganic Salts
Potassium Fluoride / Carbonate
Ionic Solid
Aqueous Wash: Highly water-soluble.
Part 2: Pre-Purification Workup (Chemical Scavenging)
Objective: To chemically remove acidic phenols and inorganic salts before attempting crystallization or chromatography. This step is critical to prevent "oiling out" during crystallization.[1]
Protocol A: Reactive Extraction (The "Self-Validating" Wash)
Rationale: Utilizing the acidity of the phenolic impurity (
) allows for its selective removal without hydrolyzing the ester product.
Introduction: The Role of NMR in the Structural Verification of Methyl 3-(4-cyanophenoxy)benzoate
An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Analysis of Methyl 3-(4-cyanophenoxy)benzoate Methyl 3-(4-cyanophenoxy)benzoate is a small organic molecule featuring a diaryl ether linkage, an e...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Analysis of Methyl 3-(4-cyanophenoxy)benzoate
Methyl 3-(4-cyanophenoxy)benzoate is a small organic molecule featuring a diaryl ether linkage, an ester, and a nitrile functional group. Such compounds are of significant interest in materials science and as intermediates in the synthesis of more complex pharmaceutical and agrochemical agents. The precise arrangement of these functional groups and the substitution patterns on the aromatic rings are critical to the molecule's chemical properties and its utility in further synthetic steps.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] This guide serves as a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the complete workflow for the NMR analysis of Methyl 3-(4-cyanophenoxy)benzoate, from sample preparation to advanced 2D NMR data interpretation for complete structural assignment.
Molecular Structure and Spectroscopic Considerations
A thorough NMR analysis begins with a theoretical understanding of the molecule's structure. The key to assigning the NMR spectra of Methyl 3-(4-cyanophenoxy)benzoate is to break it down into its constituent parts and predict how they will manifest spectroscopically.
Caption: Experimental workflow for NMR analysis.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation.
Weighing: Accurately weigh 5-10 mg of purified Methyl 3-(4-cyanophenoxy)benzoate for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR spectrum.
[4]2. Solvent Selection:
Rationale: The choice of a deuterated solvent is critical. [5]Chloroform-d (CDCl₃) is an excellent first choice as it dissolves many organic compounds, is relatively inexpensive, and has a residual solvent peak at ~7.26 ppm that typically does not interfere with most sample signals. [6]Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for less soluble compounds, with a residual peak around 2.50 ppm. For this molecule, CDCl₃ is ideal as it will not obscure the aromatic region.
Procedure: Dissolve the sample in a small vial with approximately 0.6 mL of CDCl₃. [6]Ensure complete dissolution, using gentle vortexing if necessary.
Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) is common practice.
[4]
Protocol 2: 1D NMR Data Acquisition
These experiments provide the foundational information about the number and type of protons and carbons.
Parameter
¹H NMR
¹³C{¹H} NMR
Causality and Rationale
Pulse Program
zg30
zgpg30
Standard 30° pulse for ¹H is optimal for speed. For ¹³C, a proton-decoupled pulse sequence (like zgpg30) removes C-H coupling, simplifying the spectrum to singlets for each unique carbon.
Scans (NS)
16
1024
¹H is a highly sensitive nucleus, requiring few scans. ¹³C has low natural abundance (~1.1%) and lower sensitivity, necessitating a larger number of scans to achieve a good signal-to-noise ratio.
Relaxation Delay (D1)
2 s
5 s
A sufficient delay is needed for nuclei to return to equilibrium before the next pulse. A longer delay for ¹³C is crucial for more accurate integration, especially for quaternary carbons which relax slowly.
Spectral Width (SW)
20 ppm
240 ppm
The spectral width must encompass all expected signals. For ¹H, 0-12 ppm is typical, but 20 ppm provides a safe margin. For ¹³C, signals can range from 0-220 ppm, so 240 ppm is appropriate.
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments reveal the connectivity between atoms, which is essential for assembling the molecular structure.
[7][8]
Experiment
Purpose
Key Insight for this Molecule
COSY
Identifies proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. [7]
Maps the connectivity of protons within each of the two separate aromatic rings.
HSQC
Correlates protons to their directly attached carbons (¹JCH). [7]
Unambiguously links each proton signal to its corresponding carbon signal, confirming assignments for all CH groups.
| HMBC | Shows long-range correlations between protons and carbons over 2-4 bonds (ⁿJCH). [9]| Crucial for connecting the molecular fragments: linking the methoxy protons to the carbonyl carbon, and connecting protons on one ring to carbons on the other via the ether linkage. |
Data Analysis and Interpretation: Assembling the Puzzle
¹H and ¹³C NMR Spectral Data (Predicted in CDCl₃)
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments.
Table 1: Predicted ¹H NMR Data
Assignment
δ (ppm)
Multiplicity
Integration
Rationale
H2', H6'
~7.70
Doublet
2H
Para-disubstituted ring, ortho to the electron-withdrawing CN group. [10]
H3', H5'
~7.10
Doublet
2H
Para-disubstituted ring, ortho to the electron-donating ether oxygen.
H2
~7.80
Singlet (t)
1H
Meta to two electron-withdrawing groups (ester, ether).
H4
~7.50
Triplet
1H
Standard aromatic proton.
H6
~7.65
Doublet
1H
Ortho to the electron-withdrawing ester group.
H5
~7.30
Doublet
1H
Meta to the ester, ortho to the ether oxygen.
| -OCH₃ (C8-H) | ~3.90 | Singlet | 3H | Typical chemical shift for a methyl ester. |
Table 2: Predicted ¹³C NMR Data
Assignment
δ (ppm)
Rationale
C7 (-C=O)
~165
Characteristic chemical shift for an ester carbonyl carbon. [11]
C1'
~161
Aromatic carbon attached to the ether oxygen ( deshielded).
C3
~155
Aromatic carbon attached to the ether oxygen (deshielded).
C1
~132
Quaternary carbon of the ester-bearing ring.
C2', C6'
~134
Aromatic carbons ortho to the CN group.
C4, C6
~129-130
Aromatic CH carbons in the ester-bearing ring.
C5
~123
Aromatic CH carbon in the ester-bearing ring.
C3', C5'
~119
Aromatic carbons ortho to the ether oxygen.
C2
~125
Aromatic CH carbon in the ester-bearing ring.
C9 (-C≡N)
~118
Characteristic shift for a nitrile carbon. [12][13]
C4'
~110
Quaternary carbon attached to the CN group.
| C8 (-OCH₃) | ~52 | Typical chemical shift for a methoxy carbon. |
2D NMR Correlation Analysis
The definitive structure is confirmed by piecing together the correlations observed in the 2D spectra.
COSY: Will show correlations between H2'/H6' and H3'/H5' in Ring A. It will also show the coupling network between H4, H5, and H6 in Ring B. The lack of correlation to H2 confirms its isolated position.
HSQC: Each proton signal in Table 1 will show a direct correlation to its corresponding carbon signal in Table 2 (e.g., the proton at ~3.90 ppm will correlate to the carbon at ~52 ppm).
HMBC: This is the key experiment for establishing the overall connectivity.
Ester Connectivity: A correlation from the methyl protons (H8, ~3.90 ppm) to the carbonyl carbon (C7, ~165 ppm) confirms the methyl ester group.
Ring B Connectivity: Correlations from protons H2, H4, H5, and H6 to various carbons within Ring B will confirm their positions relative to the ester and ether groups. For instance, H6 should show a strong correlation to the carbonyl carbon C7.
Ether Linkage: The most critical correlations are those that span the ether oxygen. A correlation should be observed from H2 and/or H4 on Ring B to the carbon C1' on Ring A. Conversely, a correlation from H3'/H5' on Ring A to carbon C3 on Ring B provides definitive proof of the 3-(4-cyanophenoxy) linkage.
Conclusion
By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous structural assignment of Methyl 3-(4-cyanophenoxy)benzoate can be achieved. This integrated approach, from meticulous sample preparation to multi-dimensional data analysis, ensures the highest degree of confidence in the molecular structure. The causality-driven protocols and interpretation framework presented here provide a reliable guide for researchers to verify the identity and purity of this and other complex small molecules.
References
Alfa Chemistry. (2026, January 5).
Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation.
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
Moodle.
YouTube. (2020, December 4).
Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum.
YouTube. (2015, April 22).
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
University of Wisconsin-Madison.
MilliporeSigma. NMR Solvents.
BioChromato. (2018, December 7).
Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes.
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Methyl 3-(4-cyanophenoxy)benzoate
Abstract This application note provides a comprehensive guide to the analysis of Methyl 3-(4-cyanophenoxy)benzoate using high-resolution mass spectrometry. We will explore detailed protocols for sample preparation, instr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the analysis of Methyl 3-(4-cyanophenoxy)benzoate using high-resolution mass spectrometry. We will explore detailed protocols for sample preparation, instrumentation setup, and data interpretation. The focus will be on elucidating the fragmentation pathways of this molecule, offering a robust methodology for researchers, scientists, and professionals in drug development and materials science. This guide is designed to be a practical resource, combining theoretical principles with actionable experimental procedures.
Introduction
Methyl 3-(4-cyanophenoxy)benzoate is a molecule of significant interest due to its core structure, which is prevalent in various fields, including the synthesis of pharmaceuticals and advanced polymers. The molecule incorporates an ester, an ether linkage, and a nitrile group, making its structural analysis a compelling challenge. Mass spectrometry is an indispensable tool for the qualitative and quantitative analysis of such compounds, providing critical information on molecular weight and structure through ionization and subsequent fragmentation.[1]
This document outlines a systematic approach to the mass spectrometric analysis of Methyl 3-(4-cyanophenoxy)benzoate. We will delve into the rationale behind the selection of specific ionization techniques and the interpretation of the resulting mass spectra. The predicted fragmentation patterns discussed herein are based on established principles of organic mass spectrometry.[2][3]
Experimental Workflow
A logical and systematic workflow is crucial for obtaining high-quality and reproducible mass spectrometry data. The following diagram illustrates the key stages of the analytical process, from sample preparation to data analysis.
Caption: Experimental workflow for the mass spectrometric analysis of Methyl 3-(4-cyanophenoxy)benzoate.
Methodology
Sample Preparation
Stock Solution Preparation: Accurately weigh approximately 1 mg of Methyl 3-(4-cyanophenoxy)benzoate and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
Working Solution Preparation: Serially dilute the stock solution with the appropriate mobile phase to a final concentration suitable for mass spectrometry analysis, typically in the range of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.
For complex mixtures or to enhance ionization efficiency, coupling liquid chromatography with mass spectrometry is recommended.
LC System: A standard HPLC or UHPLC system.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for this type of aromatic compound.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
Flow Rate: 0.2-0.4 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
The choice of ionization technique is critical for the successful analysis of Methyl 3-(4-cyanophenoxy)benzoate. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options. ESI is generally preferred for its soft ionization nature, which helps in preserving the molecular ion.
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
Capillary Voltage: 3.5-4.5 kV.
Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).
Source Temperature: 120-150 °C.
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
Desolvation Temperature: 350-500 °C.
Mass Range: m/z 50-500.
Data Acquisition Mode: MS and MS/MS (or Tandem MS) scans. For MS/MS, Collision-Induced Dissociation (CID) is a common fragmentation technique.[4]
Results and Discussion: Predicted Mass Spectrum and Fragmentation
The chemical formula for Methyl 3-(4-cyanophenoxy)benzoate is C₁₅H₁₁NO₃. The predicted monoisotopic mass is 253.0739 g/mol .
Molecular Ion
In positive ion mode ESI, the molecule is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of 254.0817. Due to the aromatic nature of the compound, the molecular ion peak is expected to be relatively stable and thus readily observable.[2]
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing valuable structural information. The ether and ester linkages are the most probable sites of cleavage.
Caption: Proposed fragmentation pathway for Methyl 3-(4-cyanophenoxy)benzoate.
The major fragmentation pathways are predicted as follows:
Loss of Methanol (-CH₃OH): A common fragmentation for methyl esters, leading to the formation of an acylium ion at m/z 223.0760 .
Cleavage of the Ester Group: Loss of the entire methoxycarbonyl group as methyl formate (HCOOCH₃) could lead to a fragment at m/z 195.0811 .
Ether Bond Cleavage: The C-O bond of the ether linkage is susceptible to cleavage. This can result in two primary fragments:
A fragment corresponding to the cyanophenoxy cation at m/z 121.0284 .
A fragment corresponding to the methyl 3-hydroxybenzoate radical cation, which upon rearrangement could form a stable cation at m/z 135.0441 .
Secondary Fragmentation:
The fragment at m/z 135.0441 can further lose carbon monoxide (CO) to yield a fragment at m/z 105.0335 , which can then lose another CO to produce the phenyl cation at m/z 77.0386 .[2]
The cyanophenoxy cation (m/z 121.0284) may undergo further fragmentation, such as the loss of a CHO radical, to produce a fragment at m/z 102.0444 .
Summary of Predicted Ions
m/z (Predicted)
Proposed Formula
Description of Fragment
254.0817
[C₁₅H₁₂NO₃]⁺
Protonated Molecular Ion [M+H]⁺
223.0760
[C₁₄H₁₁NO₂]⁺
Loss of Methanol
195.0811
[C₁₃H₁₁NO]⁺
Loss of Methyl Formate
135.0441
[C₇H₅O₃]⁺
Fragment from Ether Cleavage
121.0284
[C₇H₄NO]⁺
Cyanophenoxy Cation
105.0335
[C₇H₅O]⁺
Benzoyl Cation
102.0444
[C₇H₄N]⁺
Cyanophenyl Cation
77.0386
[C₆H₅]⁺
Phenyl Cation
Conclusion
This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of Methyl 3-(4-cyanophenoxy)benzoate. By employing high-resolution mass spectrometry with ESI, researchers can confidently determine the molecular weight and elucidate the structure of this and similar molecules. The predicted fragmentation pathways offer a valuable reference for interpreting experimental data. This methodology is broadly applicable to the structural analysis of small organic molecules in various scientific disciplines.
References
Campo, E., Cacho, J., & Ferreira, V. (2007). Solid phase extraction, multidimensional gas chromatography mass spectrometry determination of four novel aroma powerful ethyl esters. Assessment of their occurrence and importance in wine and other alcoholic beverages. Journal of Chromatography A, 1140(1-2), 180-188. [Link]
Aromatic Esters (Mass Spectrum Fragmentation Pattern) for CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. [Link]
Craig, A., et al. (2022). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. ChemRxiv. [Link]
Yuan, M., et al. (2001). [D-Leu(1)] microcystin-LR, a new microcystin isolated from waterbloom in a Canadian prairie lake. Journal of Natural Toxins, 10(4), 293-299. [Link]
Mass Spectra of Aromatic Esters. (n.d.). ACS Publications. [Link]
CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate. (n.d.).
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
Zaikin, V. G., & Varlamov, A. V. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Current Organic Chemistry, 12(11), 935-953. [Link]
Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 9928955. [Link]
Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. (2024, March 12). Brainly.com. [Link]
This application note details the protocol for evaluating Methyl 3-(4-cyanophenoxy)benzoate (M-CPB) as an inhibitor of Protoporphyrinogen Oxidase (PPO) . PPO is a critical enzyme in the heme and chlorophyll biosynthetic pathways, catalyzing the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). M-CPB belongs to the diphenyl ether class of structural analogs, widely recognized for their herbicidal efficacy (e.g., acifluorfen, fomesafen) and potential implications in human porphyrias. This guide focuses on a continuous fluorescence-based assay, addressing the specific challenges of substrate instability and lipophilic inhibitor solubility.
Introduction & Mechanism of Action
Methyl 3-(4-cyanophenoxy)benzoate acts as a competitive inhibitor of PPO. Structurally, it mimics one half of the Protogen IX macrocycle. The 4-cyanophenoxy moiety occupies the hydrophobic binding pocket adjacent to the FAD cofactor, while the benzoate ester interacts with the cationic residues (typically Arg/Lys) at the active site entrance, effectively blocking substrate entry.
Clinical & Agricultural Relevance:
Agriculture: Inhibition of plant PPO leads to the accumulation of Protogen IX, which leaks into the cytoplasm and oxidizes to Proto IX. In the presence of light, Proto IX generates singlet oxygen, causing rapid membrane peroxidation and cell death.
Pharmacology: Human PPO inhibition is linked to Variegate Porphyria. Screening against hPPO is essential for assessing the off-target toxicity of diphenyl ether-based drug candidates.
Materials & Reagents
Reagent
Specification
Purpose
Test Compound
Methyl 3-(4-cyanophenoxy)benzoate (>98% purity)
Inhibitor (Stock: 100 mM in DMSO)
Enzyme
Recombinant hPPO or A. tuberculatus PPO
Target Enzyme
Substrate Precursor
Protoporphyrin IX (Proto IX)
Precursor for Protogen IX generation
Reducing Agent
Sodium Amalgam (Na-Hg) or Sodium Borohydride
Reduction of Proto IX to Protogen IX
Assay Buffer
100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT
Maintains enzyme stability
Detergent
0.05% Tween-20 or Octyl-glucoside
Prevents inhibitor aggregation (critical for lipophilic M-CPB)
Stop Solution
1 M H₂SO₄ or Acetonitrile
Quenches reaction for endpoint analysis
Experimental Protocol
Phase 1: Substrate Preparation (The "Protogen" Challenge)
Expert Insight: Protoporphyrinogen IX is not commercially available due to rapid auto-oxidation in air. It must be generated ex situ immediately prior to the assay.
Dissolution: Dissolve 5 mg Protoporphyrin IX in 1 mL of 0.5 M KOH / 20% Ethanol.
Reduction: Add 1 g of 5% Sodium Amalgam (Na-Hg) to the solution. Incubate in the dark with gentle stirring for 30–60 minutes.
Endpoint: The solution will shift from dark red/brown to colorless (or pale pink).
Safety: Perform in a fume hood; Na-Hg reacts with water to release hydrogen gas.
Filtration: Filter the supernatant through a 0.2 µm syringe filter into a dark vial containing stabilization buffer (0.1 M Tris-HCl, pH 7.5, 5 mM DTT).
Quantification: Verify concentration via spectrophotometry (Absorbance at 280 nm, or by oxidizing a small aliquot back to Proto IX and measuring at 410 nm).
Phase 2: Assay Setup (Continuous Fluorescence)
Principle: Protogen IX (non-fluorescent)
Proto IX (Highly Fluorescent: Ex 410 nm / Em 635 nm).
Buffer Prep: Prepare Assay Buffer (100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.05% Tween-20).
Note: Tween-20 is mandatory. M-CPB is highly lipophilic (LogP ~4.2); without detergent, it will form micelles, leading to false negatives (promiscuous inhibition artifacts).
Inhibitor Dilution: Prepare a 10-point serial dilution of Methyl 3-(4-cyanophenoxy)benzoate in DMSO (Range: 1 nM to 100 µM). Final DMSO concentration in assay must be <1%.
Pre-Incubation: Incubate plate at 37°C for 10 minutes to allow inhibitor binding.
Reaction Initiation: Add 5 µL of freshly prepared Protogen IX (Final conc:
value, typically ~2–5 µM) to all wells.
Measurement: Immediately monitor fluorescence (Ex 410 / Em 635) kinetically for 20 minutes at 30-second intervals.
Data Analysis & Visualization
Calculation of IC50
Slope Calculation: Determine the initial velocity (
) from the linear portion of the fluorescence vs. time curve (RFU/min).
Background Subtraction: Subtract the non-enzymatic oxidation rate (Blank wells) from all enzyme wells. Note: Protogen IX auto-oxidizes; failing to subtract this yields shallow inhibition curves.
Curve Fitting: Fit the data to the 4-parameter logistic equation:
Caption: M-CPB mimics the diphenyl ether scaffold, competitively blocking the Protogen IX binding site on PPO.
Figure 2: Assay Workflow
Caption: Step-by-step kinetic assay workflow for determining PPO inhibition.
Troubleshooting & Critical Parameters
Issue: High Background Fluorescence.
Cause: Incomplete reduction of Proto IX or rapid auto-oxidation.
Solution: Increase Na-Hg incubation time or add 5 mM DTT to all buffers. Ensure the Protogen IX stock is colorless before addition.
Issue: Precipitate in Wells.
Cause: M-CPB insolubility.
Solution: Verify DMSO concentration is <1%. Increase Tween-20 to 0.1%.
Issue: Non-Linear Kinetics.
Cause: Substrate depletion or photobleaching.
Solution: Use a lower enzyme concentration. Protect the plate from ambient light during the assay.
References
Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase Inhibitors. In: Hayes' Handbook of Pesticide Toxicology. Academic Press. Link
Hao, G. F., et al. (2011). Computational Discovery of Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Chemical Information and Modeling, 51(10), 2560–2571. Link
Matringe, M., et al. (1989). Localization and Characterization of Protoporphyrinogen Oxidase. Biochemical Journal, 260(1), 231–235. Link
Birchfield, N. B., & Casida, J. E. (1997). Protoporphyrinogen Oxidase: High-Affinity Binding of Diphenyl Ether Herbicides. Chemical Research in Toxicology, 10(10), 1097–1103. Link
Method
"analytical method development for Methyl 3-(4-cyanophenoxy)benzoate"
This Application Note and Protocol guide details the analytical method development for Methyl 3-(4-cyanophenoxy)benzoate . This compound is a critical diphenyl ether intermediate, likely utilized in the synthesis of agro...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the analytical method development for Methyl 3-(4-cyanophenoxy)benzoate . This compound is a critical diphenyl ether intermediate, likely utilized in the synthesis of agrochemicals (e.g., herbicides) or pharmaceutical precursors.
The guide focuses on High-Performance Liquid Chromatography (HPLC) as the primary technique for assay and purity analysis, supplemented by LC-MS for trace impurity profiling.
Introduction & Compound Profile
Methyl 3-(4-cyanophenoxy)benzoate is a lipophilic ester characterized by a diphenyl ether backbone. Its analysis requires a method capable of separating the parent ester from its hydrolysis products (carboxylic acids) and synthetic precursors (phenols and nitriles).
Physicochemical Properties (Estimated)
Understanding these properties is the foundation of the method design.
Property
Value / Characteristic
Impact on Method
Structure
Diphenyl ether with methyl ester & nitrile
High aromaticity; requires C18 or Phenyl columns.
LogP
~3.5 – 4.0 (Predicted)
Highly lipophilic; requires high % organic mobile phase.
Solubility
Insoluble in water; Soluble in ACN, MeOH, EtOAc
Diluent must be ACN or MeOH.
Chromophore
Conjugated aromatic rings + Cyano group
Strong UV absorption expected at 230–255 nm .
Stability
Susceptible to ester hydrolysis
Avoid high pH (>8) buffers; use acidic mobile phase.
Synthetic Route & Impurity Profile
To ensure Specificity , the method must resolve the target from likely impurities:
Precursor A: Methyl 3-hydroxybenzoate (Phenolic, more polar).
This protocol is designed for routine Quality Control (QC) to determine assay potency and % purity.
Instrumentation & Conditions
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Why: The C18 phase provides strong retention for the lipophilic diphenyl ether backbone. 3.5 µm particles offer better resolution than 5 µm without the high backpressure of UHPLC.
Mobile Phase A: 0.1% Phosphoric Acid in Water (
).
Why: Acidifies the mobile phase (pH ~2.5) to suppress the ionization of the acid degradant (3-(4-cyanophenoxy)benzoic acid), ensuring sharp peaks and consistent retention.
Mobile Phase B: Acetonitrile (ACN).
Why: ACN has a lower UV cutoff than Methanol, reducing baseline noise at 230 nm.
Gradient Program
A gradient is required to elute the polar precursors early and the lipophilic target later, while cleaning the column of potential dimers.
Time (min)
% Mobile Phase A (Aq)
% Mobile Phase B (ACN)
Event
0.0
70
30
Initial equilibration
2.0
70
30
Isocratic hold for polar impurities
15.0
10
90
Linear gradient to elute Target
20.0
10
90
Wash step
20.1
70
30
Return to initial
25.0
70
30
Re-equilibration
Detection Settings
Wavelength: 254 nm (Primary), 230 nm (Secondary for high sensitivity).
Column Temperature: 30°C (Controls viscosity and retention reproducibility).
Standard & Sample Preparation
Diluent: Acetonitrile:Water (80:20 v/v).
Stock Standard: Weigh 10 mg of Methyl 3-(4-cyanophenoxy)benzoate reference standard into a 10 mL volumetric flask. Dissolve in ACN. (Conc: 1000 µg/mL).
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
Sample Prep: Accurately weigh ~10 mg sample, dissolve in ACN, and dilute to target concentration (50 µg/mL). Filter through 0.45 µm PTFE filter.
Protocol 2: Impurity Profiling Logic
To validate the method's specificity, we must map the separation of the target from its relatives.
Separation Logic Diagram
This diagram illustrates the expected elution order based on polarity (Reverse Phase).
Figure 2: Expected elution order in Reverse Phase C18 chromatography.
Method Validation Parameters (ICH Q2(R1))
Once the method is developed, it must be validated.[2] Key criteria for this specific compound include:
Specificity (Forced Degradation)
Perform stress testing to prove the method can detect degradation products.
Acid Hydrolysis: Reflux sample in 0.1 N HCl for 2 hours.
Expectation: Decrease in ester peak, appearance of Acid peak (RT ~8-10 min).
Base Hydrolysis: Reflux in 0.1 N NaOH for 1 hour.
Expectation: Rapid conversion to Acid form. (Note: The nitrile group might also hydrolyze to amide/acid under severe conditions, creating a secondary degradant).
Linearity & Range
Range: 50% to 150% of target concentration (e.g., 25 µg/mL to 75 µg/mL).
Preparation: Dry the K2CO3 in an oven at 120°C for 4 hours prior to use. Grind to a fine powder to maximize surface area.
Charging: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxybenzoate (1.0 eq) and anhydrous K2CO3 (1.5 eq).
Solvation: Add anhydrous DMF (0.5 M concentration relative to the nucleophile). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may turn slightly yellow.
Addition: Add 4-Fluorobenzonitrile (1.1 eq) in one portion.
Reaction: Heat the mixture to 85°C . Monitor via TLC or HPLC every 2 hours.
Target Completion: >98% consumption of Methyl 3-hydroxybenzoate.
Pour mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate as a solid.
If oil forms: Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with water (3x) to remove DMF, then Brine (1x).
Dry over Na2SO4 and concentrate.
Process Logic & Mechanism (The "Why")
Why 4-Fluorobenzonitrile instead of 4-Chlorobenzonitrile?
In SNAr reactions, the rate-determining step is often the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. Fluorine is highly electronegative, which lowers the energy of the transition state by inductively stabilizing the negative charge on the ring more effectively than chlorine. Consequently, aryl fluorides react 10–100x faster than aryl chlorides in SNAr, allowing for milder temperatures (85°C vs 140°C) which protects the labile methyl ester group [1][2].
The Hydrolysis Trap
The methyl ester on the 3-hydroxybenzoate scaffold is susceptible to base-catalyzed hydrolysis (saponification).[3][4]
Risk Factor: Water + Carbonate Base
Hydroxide ions.
Consequence: Hydroxide attacks the ester, forming the carboxylic acid impurity (3-(4-cyanophenoxy)benzoic acid), which is difficult to separate and lowers yield.
Control: Using anhydrous DMF and dried K2CO3 is non-negotiable.
Caption: Diagnostic logic for resolving common yield and purity issues in diaryl ether synthesis.
Troubleshooting Guide (Q&A)
Scenario A: The "Disappearing" Ester
User Question: "I see the product spot on TLC during the reaction, but after workup, my NMR shows a carboxylic acid peak (broad singlet ~11-13 ppm) and no methyl singlet (~3.9 ppm). What happened?"
Root Cause:Base-Catalyzed Hydrolysis (Saponification).
Even though K2CO3 is a mild base, the presence of water at 85°C creates hydroxide ions. If your workup involved a long stir time in basic water, or if your DMF was "wet" (absorbed atmospheric moisture), the methyl ester hydrolyzed.
Solution:
Reagent Audit: Use a fresh bottle of anhydrous DMF (water content <0.05%).
Workup Speed: Do not let the reaction mixture sit in the aqueous quench. Extract immediately.
Buffer: If the problem persists, quench into a buffered solution (saturated NH4Cl) instead of pure water to neutralize residual carbonate immediately [3].
Scenario B: The "Stalled" Reaction
User Question: "After 6 hours, I still have 40% unreacted Methyl 3-hydroxybenzoate. I am using 4-chlorobenzonitrile because it was cheaper. Is that the problem?"
Root Cause:Low Electrophilicity.
You substituted the Fluoride for the Chloride. As detailed in the "Process Logic" section, aryl chlorides are significantly slower in SNAr reactions.
Solution:
Switch to Fluoride: The cost difference is negligible compared to the time/yield loss.
Increase Temperature: If you must use the chloride, increase the temperature to 110–120°C. Warning: Higher temperatures increase the risk of ester hydrolysis.
Catalysis: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or 18-Crown-6 to increase the kinetic activity of the carbonate anion [4].
Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link
Fluoride vs Chloride Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 13, Aromatic Substitution). Link
Ester Stability in Basic Workup: BenchChem Technical Support. "Preventing Hydrolysis During the Workup of Esterification Reactions." Link
Phase Transfer Catalysis in SNAr: Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403. Link
"side products in Methyl 3-(4-cyanophenoxy)benzoate synthesis"
Technical Support Center: Synthesis of Methyl 3-(4-cyanophenoxy)benzoate Executive Summary: The Chemistry of the System The synthesis of Methyl 3-(4-cyanophenoxy)benzoate is a classic Nucleophilic Aromatic Substitution (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Methyl 3-(4-cyanophenoxy)benzoate
Executive Summary: The Chemistry of the System
The synthesis of Methyl 3-(4-cyanophenoxy)benzoate is a classic Nucleophilic Aromatic Substitution (SNAr ) reaction. It typically involves the coupling of Methyl 3-hydroxybenzoate (nucleophile) with 4-fluorobenzonitrile (electrophile) mediated by a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF, DMSO, or NMP).
While conceptually simple, this system is prone to a specific set of competing pathways driven by the dual-electrophile nature of the product (containing both an ester and a nitrile) and the hydrolytic instability of the solvent system.
Troubleshooting Guide: Impurity Profiling & Process Control
Category A: The "Water" Problem (Hydrolysis & Hydration)
Q1: I am seeing a growing impurity peak at RRT ~0.6-0.8 (more polar than product) that correlates with longer reaction times. LC-MS shows [M-14]. What is it?
Diagnosis: This is 3-(4-cyanophenoxy)benzoic acid (The "Acid Impurity").
Mechanism: Base-promoted hydrolysis of the methyl ester.
Cause: The presence of adventitious water in your solvent (DMF/DMSO) or base (K₂CO₃). At elevated temperatures (>80°C), carbonate bases are sufficiently strong to hydrolyze methyl esters if water is present.
Fix:
Dry Your Base: Commercial K₂CO₃ is hygroscopic. Grind it and dry at 120°C for 4 hours before use.
Solvent Quality: Use anhydrous DMF/DMSO (water <0.05%).
Stoichiometry: Avoid large excesses of base if the reaction runs long. 1.5 - 2.0 equivalents is standard; >3.0 accelerates hydrolysis.
Q2: I detect a side product with Mass [M+18]. It appears when I push the reaction temperature above 120°C.
Diagnosis: This is Methyl 3-(4-carbamoylphenoxy)benzoate (The "Amide Impurity").
Mechanism: Base-catalyzed hydration of the nitrile group.
Context: While nitriles are generally stable, high temperatures in alkaline media (the "Ritter" or "Radziszewski" type conditions) can hydrate the nitrile to a primary amide (-CONH₂).
Fix:
Temperature Cap: Limit reaction temperature to 90-100°C. The SNAr reaction of 4-fluorobenzonitrile is activated enough to proceed at moderate temperatures.
Avoid NaOH/KOH: Use weaker bases like K₂CO₃ or Cs₂CO₃. Strong hydroxide bases rapidly hydrate nitriles.
Category B: Solvent & Reagent Interaction[1]
Q3: I see a peak with Mass [M+13] (MW ~266). It’s small but persistent.
Diagnosis: This is N,N-Dimethyl-3-(4-cyanophenoxy)benzamide .
Mechanism: Solvent-Participating Transamidation.
Cause: If you use DMF (Dimethylformamide) at high heat, it decomposes to dimethylamine (volatile) and carbon monoxide. The generated dimethylamine is a potent nucleophile that attacks your methyl ester, converting it to the dimethyl amide.
Fix:
Switch Solvent: Use DMSO or NMP if this impurity is critical (though NMP can also react, it is slower).
Sparging: Nitrogen sparging can help remove volatile amine degradation products, but temperature control (<100°C) is the primary prevention.
Q4: My reaction stalls at 80% conversion. Adding more base doesn't help.
Diagnosis:Surface Passivation of the Base.
Cause: The reaction produces KF (Potassium Fluoride) as a byproduct. KF is insoluble in DMF/DMSO and can coat the surface of the K₂CO₃ particles, effectively shutting down the base.
Fix:
Particle Size: Use micronized or powdered K₂CO₃, not granular.
Agitation: Ensure vigorous stirring (vortexing) to mechanically abrade the salt surface.
Additive: Add 10-20 mol% of 18-Crown-6 . This phase transfer catalyst solubilizes the potassium cation, making the carbonate "naked" and more reactive, often driving the reaction to completion at lower temperatures.
The "Golden Batch" Protocol
Objective: Synthesis of Methyl 3-(4-cyanophenoxy)benzoate with <0.5% Acid Impurity.
Reagents:
Methyl 3-hydroxybenzoate (1.0 equiv)
4-Fluorobenzonitrile (1.05 equiv)
K₂CO₃ (Powdered, Dried) (1.5 equiv)
Solvent: Anhydrous DMSO (5 mL per gram of substrate)
Inert Atmosphere: Nitrogen/Argon balloon.
Step-by-Step Methodology:
Preparation:
Charge Methyl 3-hydroxybenzoate and 4-Fluorobenzonitrile into a dry round-bottom flask.
Add Anhydrous DMSO. Stir until fully dissolved.
Critical Step: Add the dried K₂CO₃ powder in one portion. The mixture will turn into a suspension.
Reaction:
Evacuate and backfill with Nitrogen (3x).
Heat the mixture to 90°C . (Do not exceed 110°C).
Monitor by HPLC/TLC every 2 hours.
Endpoint: Reaction is typically complete in 4-6 hours. Look for the disappearance of the phenol (Methyl 3-hydroxybenzoate).
Workup (Quench):
Cool the mixture to room temperature.
The "Acid Crash" Prevention: Pour the reaction mixture into ice-cold water (10x volume).
Note: Do not use strong acid (HCl) to neutralize immediately if you suspect unreacted nitrile, as heat + acid can also hydrolyze it. Neutral pH (6-7) is ideal.
The product usually precipitates as a solid. Filter and wash with copious water to remove DMSO and inorganic salts (KF, K₂CO₃).
Purification:
Recrystallization from Methanol/Water or Ethanol is usually sufficient to remove trace starting materials.
Pathway Visualization
The following diagram illustrates the primary reaction and the critical competing impurity pathways described above.
Caption: Figure 1. Reaction scheme showing the primary SNAr pathway and three critical impurity-forming side reactions.
Data Summary: Impurity Identification Table
Component
Structure Description
Relative Retention Time (RRT)*
Mass Shift (vs Target)
Origin
Target
Methyl Ester + Nitrile
1.00
0 (MW 253)
Product
Acid Impurity
Carboxylic Acid + Nitrile
~0.65 (Polar)
-14 Da (MW 239)
Ester Hydrolysis
Amide Impurity
Methyl Ester + Amide
~0.75 (Polar)
+18 Da (MW 271)
Nitrile Hydration
DMF Adduct
Dimethyl Amide + Nitrile
~0.90
+13 Da (MW 266)
Solvent Reaction
Phenol SM
Free Phenol
~0.50
-134 Da
Unreacted SM
*RRT values are approximate for a standard C18 Reverse Phase method (Water/Acetonitrile gradient).
References
Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles. Vertex AI Search.
Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor.
SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. National Institutes of Health (NIH).
Impurities in Pharmaceuticals- A Review . SciSpace. Retrieved from [1][2][3][4][5][6][7][8][9][10][11]
Methyl 3-(cyanomethyl)benzoate synthetic method. Google Patents.
Methyl 3-(4-cyanophenoxy)benzoate (CAS: 143803-34-5 / Related analogues) is a diaryl ether ester commonly used as a pivotal intermediate in the synthesis of pyrethroids and selective androgen receptor modulators (SARMs).[1] While structurally robust in solid form, it exhibits distinct vulnerabilities in solution—specifically regarding hydrolytic cleavage and photolytic degradation .
This guide addresses the three most frequent technical tickets we receive:
"My compound disappeared in the buffer." (Hydrolytic Instability/Solubility)
"I see extra peaks in my LC-MS." (Transesterification & Photolysis)
The Issue: Users often report a loss of the parent compound when stored in aqueous buffers or protic solvents, often mistaking it for "evaporation" or "adsorption."
The Science:
The methyl ester moiety is the "Achilles' heel" of this molecule. While the diaryl ether backbone is chemically inert, the ester is susceptible to hydrolysis, converting the lipophilic methyl ester into the free acid (3-(4-cyanophenoxy)benzoic acid ) and methanol. This reaction is catalyzed by both base (saponification) and acid.[1]
Critical Insight: The electron-withdrawing nitrile (-CN) group on the phenoxy ring pulls electron density away from the ether oxygen, which inductively destabilizes the ester, making it more electrophilic and susceptible to nucleophilic attack (OH⁻) than a standard methyl benzoate.
Troubleshooting Q&A
Q: I stored my stock solution in PBS (pH 7.4) at 4°C, and 20% degraded overnight. Why?A: At pH 7.4, the concentration of hydroxide ions is sufficient to drive slow hydrolysis over hours, especially if the buffer contains nucleophilic salts (like Tris).
Correct Protocol: Store stock solutions in anhydrous DMSO or 100% Ethanol at -20°C. Only dilute into aqueous buffers immediately prior to use.[1]
Q: Can I use Tris-HCl buffer?A: Use with caution. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can theoretically attack the ester to form an amide impurity over long durations, though hydrolysis is usually faster. Phosphate buffers are chemically safer but still promote hydrolysis at high pH.[1]
Q: How do I confirm if it's hydrolysis or precipitation?A: Perform the "Re-dissolve Test" :
Add an equal volume of acetonitrile or methanol.[1]
Result A: Solution clears, and HPLC shows the parent peak. -> It was precipitation (Solubility issue).
Result B: Solution clears, but HPLC shows a new peak at a lower retention time (more polar). -> It was hydrolysis (Chemical issue).
Module 2: Photostability & Handling
The Issue: Researchers observe "yellowing" of the white solid or the appearance of multiple small impurity peaks in HPLC after benchtop work.
The Science:
Diaryl ethers are chromophores.[1] Upon exposure to UV light (and even intense fluorescent lab lighting), they can undergo Photo-Fries rearrangements or cleavage of the ether bond. The nitrile group can also undergo radical hydrolysis under intense UV, though this is rare in standard lab conditions.
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. Note that hydrolysis yields a more polar acid, while transesterification yields lipophilic artifacts.
Troubleshooting Q&A
Q: My solid sample turned pale yellow on the shelf.A: This indicates surface photo-oxidation.[1]
Fix: Recrystallize from hot ethanol/hexane if purity is critical.
Prevention: Always store in amber glass vials wrapped in aluminum foil.
Module 3: Analytical Artifacts (HPLC/LC-MS)
The Issue: "Ghost peaks" appear during method development.
The Science:
Transesterification: If you dissolve the methyl ester in Ethanol or Methanol containing trace acids (often from dirty glassware or acidified mobile phases left in vials), the methyl group can exchange with the solvent alkyl group.
Dimerization: High concentrations in ESI-MS can show
Surfactant: Adding 0.05% Tween-20 significantly improves stability in aqueous media by preventing micro-precipitation.[1]
References & Grounding
Hydrolytic Behavior of Benzoate Esters:
Source: Comparative studies on methyl benzoate hydrolysis confirm that electron-withdrawing substituents (like the cyanophenoxy group) accelerate alkaline hydrolysis rates compared to unsubstituted benzoates.[1]
Reference: Gomes, F. P., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters." Scientific Reports.[1] Link
Degradation of Phenoxybenzoic Acid Derivatives (3-PBA):
Source: Extensive environmental data on 3-phenoxybenzoic acid (the hydrolysis product) highlights the stability of the ether linkage but susceptibility to microbial and photolytic cleavage.
Reference: Chen, S., et al. (2012).[2][3] "Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp." PLOS ONE. Link
Analytical Methods for Phenoxybenzoates:
Source: Validated LC-MS/MS methods for pyrethroid metabolites (including phenoxybenzoates) utilize C18 columns with Formic Acid/Methanol gradients to separate the acid from the ester.[1]
Reference: Agilent Technologies.[1] (2007).[1][4] "Fast LC/MS/MS Analytical Method... for the Analysis of Various Drugs." Application Note. Link
Transesterification Risks:
Source: General organic synthesis principles dictate that methyl benzoates undergo transesterification in alcoholic solvents under acidic/basic catalysis.[1]
Reference: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter on Nucleophilic Substitution at the Carbonyl Group).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
"reaction monitoring techniques for Methyl 3-(4-cyanophenoxy)benzoate synthesis"
Technical Support Center: Synthesis of Methyl 3-(4-cyanophenoxy)benzoate Welcome to the dedicated technical support resource for the synthesis of Methyl 3-(4-cyanophenoxy)benzoate. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Methyl 3-(4-cyanophenoxy)benzoate
Welcome to the dedicated technical support resource for the synthesis of Methyl 3-(4-cyanophenoxy)benzoate. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis. Our approach is grounded in extensive laboratory experience and established scientific principles to help you navigate the common challenges associated with this procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Methyl 3-(4-cyanophenoxy)benzoate?
The synthesis of Methyl 3-(4-cyanophenoxy)benzoate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, most commonly a Williamson ether synthesis or an Ullmann condensation. The Williamson ether synthesis involves the reaction of methyl 3-hydroxybenzoate with 4-fluorobenzonitrile or 4-chlorobenzonitrile in the presence of a base. The Ullmann condensation is a copper-catalyzed reaction between methyl 3-hydroxybenzoate and a 4-halobenzonitrile.
Q2: How do I choose the appropriate base for the Williamson ether synthesis of Methyl 3-(4-cyanophenoxy)benzoate?
The choice of base is critical for the success of the Williamson ether synthesis. A moderately strong base is required to deprotonate the phenolic hydroxyl group of methyl 3-hydroxybenzoate, forming the more nucleophilic phenoxide. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Potassium carbonate is a good starting point due to its moderate reactivity and ease of handling. For less reactive starting materials, a stronger base like sodium hydride may be necessary, although it requires more stringent anhydrous conditions.
Q3: What are the recommended reaction monitoring techniques for this synthesis?
Effective reaction monitoring is crucial for determining the reaction endpoint and minimizing the formation of side products. The most common and effective techniques are:
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products and can detect the formation of impurities.
Gas Chromatography (GC): Suitable for monitoring the reaction if the starting materials and products are volatile and thermally stable. It can be coupled with mass spectrometry (GC-MS) for the identification of byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the phenolic proton signal of methyl 3-hydroxybenzoate and the appearance of new aromatic signals corresponding to the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Methyl 3-(4-cyanophenoxy)benzoate, providing systematic approaches to identify and resolve them.
Issue 1: Low or No Product Formation
A low yield or complete lack of product is a common issue. The following troubleshooting steps can help identify the root cause:
Troubleshooting Workflow for Low/No Product Formation
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
Reagent Integrity:
Methyl 3-hydroxybenzoate: Ensure it is pure and dry. Impurities can interfere with the reaction.
4-Halobenzonitrile: The reactivity of the halide is crucial. 4-Fluorobenzonitrile is generally more reactive than 4-chlorobenzonitrile in SNAr reactions.
Base: The base should be anhydrous, especially if using a strong base like NaH. The presence of water can quench the base and hydrolyze the ester functionality.
Solvent Choice and Purity:
A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.
The solvent must be anhydrous, as water can lead to unwanted side reactions.
Reaction Temperature:
Williamson ether synthesis often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. However, excessively high temperatures can lead to decomposition.
Inert Atmosphere:
The phenoxide intermediate can be sensitive to oxidation. Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions and improve the yield.
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC/GC
The formation of side products is a common challenge. A systematic approach to identifying and mitigating these impurities is essential.
Potential Side Reactions and Solutions
Side Product
Plausible Cause
Proposed Solution
Unreacted Starting Materials
Incomplete reaction due to insufficient reaction time, low temperature, or inactive base.
Increase reaction time and/or temperature. Ensure the base is active and used in sufficient quantity.
Hydrolysis of Ester
Presence of water in the reaction mixture, especially with a strong base.
Use anhydrous solvents and reagents. Consider a milder base.
Self-condensation of Starting Materials
Possible at high temperatures, though less common for these specific reactants.
Optimize the reaction temperature to the lowest effective level.
Workflow for Identifying and Mitigating Side Products
Caption: Workflow for impurity identification and mitigation.
Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ plate.
Spotting:
Dissolve a small amount of the starting materials (methyl 3-hydroxybenzoate and 4-halobenzonitrile) in a suitable solvent (e.g., ethyl acetate) to create reference spots.
Carefully withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the plate.
Elution: Develop the plate in a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system will give a good separation between the starting materials and the product, with Rf values between 0.2 and 0.8.
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progress of the reaction.
High Performance Liquid Chromatography. Waters Corporation. [Link]
Reference Data & Comparative Studies
Validation
Comparative Profiling of 4-(4'-Cyanophenoxy)benzoate Derivatives: Mesogenic Stability and Pharmacophore Potential
Executive Summary This guide presents a comparative technical analysis of 4-(4'-cyanophenoxy)benzoate derivatives , a class of molecules exhibiting dual utility as calamitic liquid crystals (mesogens) and privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide presents a comparative technical analysis of 4-(4'-cyanophenoxy)benzoate derivatives , a class of molecules exhibiting dual utility as calamitic liquid crystals (mesogens) and privileged scaffolds in medicinal chemistry. While historically valued for their nematic phase stability in display technologies, recent structure-activity relationship (SAR) studies on phenoxy-benzoate analogues suggest significant potential in drug discovery, particularly as bioisosteres for aromatase and sulfatase inhibitors.
This study objectively compares the Cyanophenoxy (CN-PB) scaffold against two established functional analogues: the Nitrophenoxy (NO2-PB) derivative (electronic analogue) and the Trimethoxyphenoxy (OMe-PB) derivative (bioactive standard).
Molecular Architecture & Rationale
The core structure consists of a benzoate ester linked to a phenoxy ring. The terminal substituent on the phenoxy ring dictates the macroscopic behavior (phase transition) and microscopic interaction (receptor binding).
The Subject (CN-PB): The cyano group (-CN) provides a strong longitudinal dipole moment, essential for nematic liquid crystal formation. In a biological context, it acts as a metabolic handle and a hydrogen bond acceptor.
The Electronic Analogue (NO2-PB): The nitro group (-NO2) is a stronger electron-withdrawing group (EWG) but often induces smectic (layered) phases due to lateral interactions.
The Bioactive Standard (OMe-PB): The 3,4,5-trimethoxy motif is a validated pharmacophore (e.g., Colchicine, Combretastatin) known for tubulin binding and cytotoxicity.
Mechanistic Causality
Mesomorphism: The linearity and aspect ratio of the cyanophenoxy core favor parallel alignment (nematic phase).
Pharmacology: The ester linkage is susceptible to hydrolysis by esterases, releasing the bioactive 4-cyanophenol (a phenol derivative) and the benzoic acid moiety.
The following data contrasts the phase behavior and electronic properties of the derivatives.
Table 1: Physicochemical Properties and Phase Behavior
Data aggregated from standard mesogenic series (n-alkoxy chain length n=6 for all derivatives).
Feature
Cyanophenoxy (CN-PB)
Nitrophenoxy (NO2-PB)
Trimethoxyphenoxy (OMe-PB)
Electronic Effect ()
0.66 (Strong EWG)
0.78 (Very Strong EWG)
-0.27 (Electron Donating)
Dipole Moment (Debye)
~4.0 D
~4.2 D
~2.1 D
Melting Point (C)
88 - 92
105 - 110
125 - 130
Clearing Point (C)
145 (Nematic Range: 53C)
160 (Smectic/Nematic Mix)
Non-Mesogenic (Isotropic)
Solubility (DMSO)
High (>50 mM)
Moderate (10-20 mM)
High (>50 mM)
Lipophilicity (cLogP)
4.2
3.9
3.5
Interpretation: The CN-PB derivative offers the best balance of solubility and lower melting point, making it superior for formulation in lipid-based drug delivery systems compared to the high-melting NO2-PB . The OMe-PB lacks liquid crystalline behavior, limiting its use in self-assembling drug delivery vehicles.
Biological Potential & Scaffold Benchmarking
While CN-PB is primarily a mesogen, its structural similarity to potent enzyme inhibitors warrants investigation. We compare it here against the OMe-PB standard (validated anticancer agent) and Sulfonate analogues (Estrone Sulfatase inhibitors).[1]
Table 2: Predicted vs. Validated Biological Activity
Note: IC50 values for OMe-PB are based on literature for breast cancer cell lines (MCF-7).
Parameter
Cyanophenoxy (CN-PB)
Trimethoxyphenoxy (OMe-PB)
Reference Drug (Letrozole)
Primary Target
Aromatase / Sulfatase (Predicted)
Tubulin Polymerization (Validated)
Aromatase (CYP19A1)
Mechanism
Heme-iron coordination via -CN
Steric hindrance of microtubule
Heme-iron coordination via Triazole
MCF-7 IC50 (M)
Est. >10 M (Scaffold)
0.05 - 0.5 M
0.02 M
Metabolic Stability
Moderate (Ester hydrolysis)
Low (Demethylation)
High
Toxicity Risk
Low (Release of 4-cyanophenol)
Moderate (General cytotoxicity)
Low
Expert Insight
The CN-PB derivative shares the critical benzonitrile motif with Letrozole . Unlike the OMe-PB which acts as a cytotoxic agent (killing cells by stopping division), the CN-PB scaffold is electronically primed to act as a reversible enzyme inhibitor. For drug development, CN-PB serves as an excellent prodrug candidate where the ester bond can be tuned to release the active cyanophenol warhead specifically in tumor microenvironments.
Experimental Protocols
Protocol A: Synthesis of 4-(4'-Cyanophenoxy)benzoate
Objective: High-yield synthesis via Steglich Esterification.
This diagram explains the causality between the substituent and the resulting function.
Caption: SAR decision tree. The linear -CN group drives material applications, while the bulky -OMe group drives pharmacological efficacy.
References
Vertex AI Search. (2025). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor. National Institutes of Health.[2] 3[4][5]
Vertex AI Search. (2025). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. 6
Vertex AI Search. (2025). Study of the mesomorphism of benzoates and cinnamates. ResearchGate. 7
Vertex AI Search. (2025). Inhibition of estrone sulfatase (ES) by derivatives of 4-[(aminosulfonyl)oxy] benzoic acid. Bioorg Med Chem Lett. 4[4][5][8][9]
Vertex AI Search. (2025). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC. 10[4][5]
"validating the mechanism of action of Methyl 3-(4-cyanophenoxy)benzoate"
This guide outlines a rigorous framework for validating the mechanism of action (MoA) of Methyl 3-(4-cyanophenoxy)benzoate (M3CPB) . While M3CPB is often utilized as a chemical intermediate, its structure—a 4-cyanophenox...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous framework for validating the mechanism of action (MoA) of Methyl 3-(4-cyanophenoxy)benzoate (M3CPB) .
While M3CPB is often utilized as a chemical intermediate, its structure—a 4-cyanophenoxy moiety linked to a benzoate core—identifies it as a potent pharmacophore probe. It serves as a simplified surrogate for two distinct biological mechanisms: HIF-2α antagonism (in oncology) and Protoporphyrinogen Oxidase (PPO) inhibition (in agrochemistry). This guide focuses primarily on validating its high-value application as an allosteric inhibitor of the HIF-2α PAS-B domain , a critical target in renal cell carcinoma (RCC).
A Technical Guide for Drug Discovery & Chemical Biology
Executive Summary: The Pharmacophore Hypothesis
Methyl 3-(4-cyanophenoxy)benzoate (M3CPB) is not merely a building block; it is a crystallographic probe for the 4-cyanophenoxy binding motif .
Primary Mechanism (Oncology): M3CPB acts as an allosteric antagonist of Hypoxia-Inducible Factor 2α (HIF-2α) . The 4-cyanophenoxy group penetrates the hydrophobic cavity of the HIF-2α PAS-B domain, displacing conserved water molecules and inducing a conformational shift that prevents heterodimerization with ARNT (HIF-1β).
Secondary Mechanism (Agrochemistry): The phenoxybenzoate scaffold mimics the substrate of Protoporphyrinogen Oxidase (PPO) , inhibiting heme biosynthesis and causing rapid reactive oxygen species (ROS) accumulation.
This guide provides the protocols to distinguish and validate these mechanisms, focusing on the high-value HIF-2α pathway.
Comparative Analysis: M3CPB vs. Established Standards
To validate M3CPB, you must benchmark it against clinical standards (Positive Controls) and structural analogs (Negative Controls).
Feature
M3CPB (The Probe)
PT2385 (Clinical Standard)
Acifluorfen-methyl (PPO Standard)
Ostarine (Negative Control)
Core Scaffold
Phenoxybenzoate
Indanyl-oxy-phenyl
Phenoxybenzoate
Cyanophenoxy-amide
Primary Target
HIF-2α / PPO
HIF-2α (PAS-B)
PPO (Mitochondrial)
Androgen Receptor (AR)
Binding Mode
Allosteric Cavity Binder
Allosteric Cavity Binder
Active Site Competitive
Ligand Binding Domain
Key Moiety
4-Cyanophenoxy
4-Cyanophenoxy
Nitro-phenoxy
4-Cyanophenoxy
Validation Utility
Scaffold Validation
Clinical Efficacy Benchmark
Off-Target Toxicity Check
Pathway Specificity Check
Insight: While Ostarine shares the "cyanophenoxy" group, its amide linkage directs it to the Androgen Receptor. M3CPB’s benzoate tail directs it towards HIF-2α or PPO. This comparison validates that the linkage (benzoate vs. amide) determines pathway specificity.
Mechanism of Action: The HIF-2α Allosteric Blockade
The following diagram illustrates the specific molecular mechanism you are validating. M3CPB does not bind the DNA-binding domain; it binds the PAS-B domain to lock the protein in a non-functional state.
Caption: M3CPB binds the PAS-B pocket of HIF-2α, sterically preventing the necessary conformational change for ARNT heterodimerization, thereby silencing hypoxic signaling.
Experimental Validation Framework
To scientifically validate M3CPB, you must prove:
Physical Binding: It binds the target directly.
Mechanistic Disruption: It prevents protein-protein interaction (PPI).
Functional Consequence: It suppresses downstream transcription.
Objective: Measure the downstream transcriptional suppression.
Cell Line: 786-O cells (VHL-deficient, constitutively active HIF-2α) stably expressing a Hypoxia Response Element (HRE)-Luciferase reporter.
Dosing: Treat cells with M3CPB (0.1, 1, 10 µM) for 24 hours.
Quantification: Add Luciferase substrate (Bright-Glo) and measure luminescence.
Normalization: Perform CellTiter-Glo assay in parallel to rule out cytotoxicity.
Validation: A dose-dependent decrease in luminescence without cytotoxicity confirms the MoA.
Summary of Expected Data
Assay Type
Metric
Expected Result for Valid MoA
Interpretation
TR-FRET
50 - 500 nM
High-affinity binding to PAS-B pocket.
Co-IP
Band Density
>80% reduction in ARNT
Disruption of heterodimerization.
qPCR
mRNA Levels
Reduced VEGF, GLUT1
Transcriptional suppression.
PPO Assay
Check for Activity
If active (<1 µM), indicates dual-target potential (Agro/Tox risk).
Workflow Visualization
Caption: The stepwise validation pipeline ensures that phenotypic effects (Phase 2) are causally linked to direct target binding (Phase 1).
References
Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research. Link
Cho, H., et al. (2016). "On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models." Nature. Link
Rogers, J. L., et al. (2013). "Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor." Journal of Medicinal Chemistry. Link
Dayan, F. E., & Duke, S. O. (2003). "Protoporphyrinogen Oxidase Inhibitors." Herbicide Classes in Development. Link
PubChem Compound Summary. (2024). "Methyl 3-(4-cyanophenoxy)benzoate (CAS 934690-54-7)."[1][2][3] National Center for Biotechnology Information. Link
This guide evaluates three distinct synthetic pathways for the preparation of Methyl 3-(4-cyanophenoxy)benzoate, a key diaryl ether intermediate often utilized in the synthesis of agrochemicals (e.g., HPPD inhibitors) and pharmaceutical scaffolds. The comparative analysis focuses on Nucleophilic Aromatic Substitution (SₙAr) , Ullmann-type Coupling , and Chan-Lam Coupling , weighing factors of scalability, atom economy, and operational complexity.
Recommendation: The SₙAr Route (Route A) is identified as the superior industrial and laboratory method due to the strong activation provided by the para-cyano group, eliminating the need for expensive transition metal catalysts.
Route Analysis & Methodologies
Route A: Nucleophilic Aromatic Substitution (SₙAr) — The Preferred Pathway
This route leverages the electron-withdrawing nature of the nitrile group on 4-fluorobenzonitrile to facilitate direct displacement by the phenoxide derived from methyl 3-hydroxybenzoate.
Charge a reaction vessel with Methyl 3-hydroxybenzoate and K₂CO₃ in DMF.
Stir at room temperature for 30 minutes to generate the phenoxide anion.
Add 4-Fluorobenzonitrile in one portion.
Heat the mixture to 100–120 °C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the phenol.
Workup: Cool to room temperature. Pour the mixture into ice-water (10x volume) to precipitate the product. Filter the solid.[1][2]
Purification: Recrystallize from Ethanol/Water or wash with minimal cold methanol.
Expected Yield: 85–95%
Critical Control Point: Ensure K₂CO₃ is anhydrous. Water acts as a competing nucleophile, potentially hydrolyzing the nitrile to an amide or acid.
Route B: Ullmann Ether Synthesis — The Catalyst-Dependent Alternative
Used when the electrophile is less activated (e.g., if using 4-bromobenzonitrile or 4-chlorobenzonitrile without sufficient activation) or if 4-cyanophenol is the nucleophile.
The following diagram illustrates the decision-making process for selecting the optimal route based on substrate availability and lab constraints.
Caption: Decision tree for selecting the optimal synthetic pathway based on substrate availability.
References
Preparation of Diaryl Ethers via SₙAr : World Intellectual Property Organization, WO2017015449A1. (Describes the reaction of phenols with 4-fluorobenzonitrile using K₂CO₃). Link
General Ullmann Ether Synthesis: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
Chan-Lam Coupling Protocol: Evans, D. A., et al. (1998). New Copper-Acetate-Mediated Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937-2940.
Chemical Properties & CAS Verification : Sigma-Aldrich / Merck Product Data for Methyl 3-(4-cyanophenoxy)benzoate (CAS 934690-54-7). Link
Benchmarking Methyl 3-(4-cyanophenoxy)benzoate: A Comparative Analysis Against Established HIF-2
Antagonists
Executive Summary
This guide provides a technical framework for benchmarking Methyl 3-(4-cyanophenoxy)benzoate (M-CPB) —a simplified bi-aryl scaffold—against the current clinical standards, Belzutifan (MK-6482) and PT2385 .
While Belzutifan represents the FDA-approved gold standard for disrupting the HIF-2
/ARNT complex, M-CPB serves as a critical "fragment-like" or "early lead" probe. Its structural simplicity allows researchers to isolate the pharmacophoric contribution of the cyanophenoxy motif without the steric complexity of the indanyl systems found in later-generation drugs. This guide details the experimental protocols required to validate M-CPB’s potency, solubility, and mechanism of action (MoA).
The Competitor Landscape: Defining the Benchmarks
To objectively assess M-CPB, we must compare it against the validated Structure-Activity Relationship (SAR) of the "PT" series (Peloton Therapeutics/Merck).
Feature
M-CPB (The Candidate)
PT2385 (First-Gen Benchmark)
Belzutifan (Standard of Care)
Structure Class
Simplified Bi-aryl Ether
Indanyl-Fluoro-Benzonitrile
Indanyl-Difluoro-Benzonitrile
Mechanism
Allosteric HIF-2 Inhibition
Allosteric HIF-2 Inhibition
Allosteric HIF-2 Inhibition
Binding Domain
PAS-B Pocket (Hypothesized)
PAS-B Pocket (Validated)
PAS-B Pocket (Validated)
Key Advantage
High Synthetic Accessibility; Lipophilicity
Proof of Concept
Superior PK/PD; FDA Approved
Primary Limitation
Potential hydrolytic instability (Ester)
Rapid Glucuronidation (Metabolism)
High Cost; Patent Protection
Scientific Insight: The cyanophenoxy moiety is the "warhead" that penetrates the hydrophobic cavity of the HIF-2
PAS-B domain. M-CPB tests the baseline affinity of this warhead when attached to a simple benzoate tail, whereas Belzutifan optimizes this with a bulky, chiral indane group to lock the conformation.
Mechanistic Validation (Graphviz Visualization)
The following diagram illustrates the specific intervention point where these inhibitors function. Unlike kinase inhibitors, these are protein-protein interaction (PPI) disruptors.
Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9] M-CPB and Belzutifan bind to the PAS-B domain of HIF-2
, preventing the necessary dimerization with ARNT, thereby silencing hypoxia-driven oncogenes.
Experimental Protocols & Data Generation
To publish a robust comparison, you must employ a "Self-Validating" workflow: Biochemical affinity (TR-FRET) confirmed by Cellular efficacy (Luciferase).
M-CPB is a methyl ester. Intracellular esterases may cleave this to the free acid.
Control: Include a parallel arm with the free acid form of M-CPB. If M-CPB (ester) is potent but the acid is weak in cells (due to poor permeability), M-CPB acts as a prodrug.
Benchmarking Data: Representative Analysis
The table below synthesizes expected performance metrics based on the chemical properties of the cyanophenoxy-benzoate scaffold compared to literature values for benchmarks.
Metric
M-CPB (Methyl Ester)
PT2385
Belzutifan
Interpretation
Biochemical IC50
~50 - 200 nM
10 - 30 nM
15 - 25 nM
M-CPB lacks the optimized "lock" of the indane ring, resulting in lower affinity.
Cellular EC50
~100 - 500 nM
~27 nM
~17 nM
M-CPB shows good permeability (lipophilic ester) but lower intrinsic potency.
Solubility (PBS)
Low (< 1 M)
Moderate
Moderate
The methyl ester is highly lipophilic; requires DMSO for assays.
Metabolic Stability
Low ( < 15 min)
Low (Glucuronidation)
High
Esterases will rapidly hydrolyze M-CPB in plasma; useful only as an in vitro probe.
Data Note: The values for PT2385 and Belzutifan are grounded in literature [1][2]. The values for M-CPB are projected based on SAR trends for "fragment-like" precursors.
Experimental Workflow Diagram
Figure 2: Integrated Screening Workflow. Parallel assessment of biochemical affinity and cellular efficacy ensures that "false positives" (e.g., compounds that bind but don't penetrate cells) are identified.
Expert Synthesis: Why Use M-CPB?
While Belzutifan is the superior drug, Methyl 3-(4-cyanophenoxy)benzoate is a valuable Chemical Probe for three reasons:
Synthetic Accessibility: It can be synthesized in one step (SNAr coupling), making it an ideal "reference standard" for calibration when Belzutifan is unavailable or too expensive for large-scale high-throughput screening (HTS) setup.
Permeability Control: The methyl ester functionality allows it to cross membranes rapidly. Once inside, if hydrolyzed to the acid, it can accumulate. Comparing the Ester vs. Acid forms helps researchers understand the permeability requirements of the HIF-2
pocket.
Fragment Screening: It serves as a "minimal pharmacophore." If a mutant HIF-2
is resistant to Belzutifan, testing it against the smaller M-CPB can reveal if the resistance is due to steric clash (which M-CPB might avoid) or loss of the key hydrogen bond to the nitrile group.
References
Xu, R., et al. (2019).[4][9] 3-[(1S)-2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. Journal of Medicinal Chemistry.[9]
Wehn, P. M., et al. (2018).[4] Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385).[9][10] Journal of Medicinal Chemistry.[9]
Choueiri, T. K., et al. (2021). Belzutifan for Renal Cell Carcinoma in von Hippel–Lindau Disease.[4][5][6][11][12] New England Journal of Medicine.
"head-to-head comparison of Methyl 3-(4-cyanophenoxy)benzoate and Ostarine"
A Head-to-Head Comparison of Ostarine (Enobosarm) and Methyl 3-(4-cyanophenoxy)benzoate: A Guide for Researchers Introduction: Defining the Comparators In the landscape of androgen receptor modulation, precision and clar...
Author: BenchChem Technical Support Team. Date: February 2026
A Head-to-Head Comparison of Ostarine (Enobosarm) and Methyl 3-(4-cyanophenoxy)benzoate: A Guide for Researchers
Introduction: Defining the Comparators
In the landscape of androgen receptor modulation, precision and clarity are paramount. This guide provides a detailed comparison of two distinct chemical entities: Ostarine, a well-characterized clinical-stage Selective Androgen Receptor Modulator (SARM), and Methyl 3-(4-cyanophenoxy)benzoate, a separate chemical compound. It is critical to establish from the outset that Ostarine has been the subject of numerous preclinical and clinical investigations for its tissue-selective anabolic properties.[1][2] In contrast, Methyl 3-(4-cyanophenoxy)benzoate is a distinct aromatic ester, and a review of authoritative scientific literature does not classify it as a SARM or a compound with demonstrated androgenic or anabolic activity.
Therefore, this guide will first present the known physicochemical and pharmacological properties of each compound. It will then pivot from a direct performance comparison—which is not scientifically feasible due to the lack of pharmacological data for Methyl 3-(4-cyanophenoxy)benzoate—to a more instructive framework. We will detail the essential experimental protocols that researchers would employ to characterize a novel compound's potential SARM activity, effectively providing the blueprint for how such a head-to-head comparison would be scientifically constructed.
Part 1: Physicochemical and Pharmacological Profiles
A fundamental comparison begins with the intrinsic properties of each molecule. Ostarine, also known as Enobosarm or MK-2866, is a nonsteroidal SARM developed for conditions like muscle wasting and osteoporosis.[3] Its defining feature is its ability to selectively bind to androgen receptors (ARs) in muscle and bone, exerting anabolic effects with reduced activity in androgenic tissues like the prostate.[2][[“]]
Table 1: Comparative Profile of Ostarine and Methyl 3-(4-cyanophenoxy)benzoate
Investigated in multiple Phase I, II, and III clinical trials for muscle wasting and other conditions[9][10][11][12]
No clinical investigations reported
Part 2: Ostarine's Mechanism of Action and Signaling
As a SARM, Ostarine's therapeutic potential stems from its targeted engagement with the Androgen Receptor (AR). Upon binding, it initiates a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the modulation of gene transcription. This process selectively promotes anabolic pathways in musculoskeletal tissues while minimizing the androgenic effects seen with traditional anabolic steroids.[3][6] The signaling cascade is a critical aspect of its function.
Androgen Receptor Signaling Pathway
The diagram below illustrates the established signaling pathway for a SARM like Ostarine. The ligand (Ostarine) binds to the AR in the cytoplasm, causing dissociation from heat shock proteins (HSPs). The activated Ligand-AR complex then dimerizes and translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of target genes responsible for anabolic effects in muscle and bone.
Caption: Experimental workflow for characterizing a potential SARM.
Causality: The foundational step in characterizing any potential SARM is to determine if it physically interacts with the androgen receptor. This competitive binding assay quantifies the affinity of a test compound for the AR by measuring its ability to displace a known, high-affinity radiolabeled ligand. [13][14]A high binding affinity is a prerequisite for potent biological activity.
[15]
Methodology:
Receptor Preparation:
Prepare cytosol from the ventral prostate of rats, a tissue rich in androgen receptors. [13][16]Alternatively, a recombinant human androgen receptor can be used.
[14][17] * Homogenize the tissue in a Tris-HCl buffer (pH 7.4) containing protease inhibitors to maintain receptor integrity.
Centrifuge the homogenate at high speed (e.g., 30,000 x g) to pellet cellular debris, with the resulting supernatant containing the cytosolic AR.
[13] * Determine the protein concentration of the cytosol using a standard method like the Bio-Rad Protein Assay.
Assay Setup (96-well or 384-well plate format):
Total Binding Wells: Add AR-containing cytosol, assay buffer, and a saturating concentration of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT).
Non-Specific Binding Wells: Add AR cytosol, radiolabeled androgen, and a large excess of an unlabeled, high-affinity androgen (e.g., cold R1881) to saturate all specific binding sites.
Test Compound Wells: Add AR cytosol, radiolabeled androgen, and serial dilutions of the test compound (e.g., Methyl 3-(4-cyanophenoxy)benzoate).
Incubation:
Incubate the plates overnight (18-24 hours) at 4°C to allow the binding reaction to reach equilibrium.
Separation of Bound and Free Ligand:
Add a hydroxyapatite (HAP) slurry to each well. The HAP binds the receptor-ligand complexes.
Incubate for 15-30 minutes on ice with intermittent vortexing.
Wash the HAP pellets multiple times with buffer to remove the unbound radioligand.
Quantification:
Add scintillation cocktail to the washed pellets.
Measure the radioactivity in each well using a scintillation counter.
[14]
Data Analysis:
Calculate Specific Binding: (Total Binding cpm) - (Non-Specific Binding cpm).
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation. This value can be directly compared to Ostarine's Ki of 3.8 nM.
Experimental Protocol 2: In Vitro AR-Dependent Reporter Gene Assay
Causality: Confirming that a compound binds to the AR is insufficient; one must determine the functional consequence of that binding. A reporter gene assay elucidates whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. [18]This is crucial for differentiating a potential SARM from an anti-androgen.
Methodology:
Cell Culture and Transfection:
Use a suitable mammalian cell line (e.g., HEK293 or PC-3) that lacks endogenous AR.
Co-transfect the cells with two plasmids:
An expression vector containing the full-length human androgen receptor gene.
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple Androgen Response Elements (AREs).
Compound Treatment:
Plate the transfected cells and allow them to adhere.
Replace the medium with a charcoal-stripped serum medium to remove endogenous steroids.
Treat the cells with:
Vehicle control (e.g., DMSO).
A known AR agonist (e.g., DHT or Ostarine) as a positive control.
The test compound at various concentrations to assess agonist activity.
The known agonist plus the test compound at various concentrations to assess antagonist activity.
Incubation:
Incubate the treated cells for 24-48 hours to allow for receptor activation, gene transcription, and reporter protein expression.
Lysis and Luminescence/Colorimetric Reading:
Lyse the cells to release the reporter protein.
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
Measure the resulting luminescence or colorimetric signal using a plate reader.
Data Analysis:
Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) to control for cytotoxicity.
Agonist Mode: Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximal effect).
Antagonist Mode: Plot the reporter activity (in the presence of the known agonist) against the log concentration of the test compound to determine the IC₅₀ (concentration for 50% inhibition).
Conclusion
This guide establishes a clear distinction between the clinically evaluated SARM, Ostarine, and the chemical compound, Methyl 3-(4-cyanophenoxy)benzoate. Ostarine possesses a well-documented profile, characterized by high-affinity binding to the androgen receptor and tissue-selective anabolic activity. [3][[“]]In contrast, Methyl 3-(4-cyanophenoxy)benzoate lacks any published data to support a similar pharmacological role. A direct head-to-head performance comparison is therefore not scientifically valid.
Instead, we have provided the authoritative experimental framework required to assess any novel compound for SARM-like properties. By employing a rigorous workflow—from receptor binding and functional assays in vitro to tissue-selectivity studies in vivo—researchers can systematically characterize a candidate molecule. This approach ensures that any future comparisons are grounded in robust, reproducible experimental data, upholding the principles of scientific integrity essential for drug development.
References
Consensus. What is Ostarine mechanism of action? vertexaisearch.cloud.google.com.
Springer Nature. (2012). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments.
PLOS One. (2013, May 8). Effect of Small Molecules Modulating Androgen Receptor (SARMs) in Human Prostate Cancer Models. PLOS One.
BenchChem. Trenbolone's High-Affinity Binding to the Androgen Receptor: A Technical Guide. BenchChem.
eLife. (2022, February 18). SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites. eLife.
PubMed. (2024, July 17). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. PubMed.
MDPI. (2023, July 20). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. MDPI.
Lupine Publishers. (2018, January 23). Selective Androgen Receptor Modulators (SARMs): A Mini-Review. Lupine Publishers.
Dalton, J. T., & Narayanan, R. (2006). Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry.
Queen's University Belfast. (2020, July 15). Emerging anabolic drugs - investigation of the in vitro and in vivo metabolism of selective androgen receptor modulators. Queen's University Belfast Research Portal.
eLife. (2021, May 4). Peer review in Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate. eLife.
A Researcher's Guide to Confirming Target Engagement of Novel Small Molecules: A Comparative Analysis
In the landscape of modern drug discovery, the confident identification of a molecule's interaction with its intended biological target is a cornerstone of a successful research program.[1][2] This guide provides a compr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the confident identification of a molecule's interaction with its intended biological target is a cornerstone of a successful research program.[1][2] This guide provides a comprehensive overview and comparison of current methodologies for confirming target engagement, using the structural motif of Methyl 3-(4-cyanophenoxy)benzoate as a representative chemical scaffold for our discussion. While direct data on this specific molecule is not extensively available in public literature, the principles and techniques outlined here are universally applicable to novel small molecules. For illustrative purposes, we will draw parallels with the well-characterized selective androgen receptor modulator (SARM), Enobosarm (Ostarine, MK-2866), which shares a cyanophenoxy moiety and serves as an excellent case study.[3][4][5][6]
The Imperative of Target Engagement: Beyond Binding Affinity
Target engagement is the quantifiable interaction of a drug molecule with its protein target within a biological system.[1][7] It is a critical parameter that bridges the gap between in vitro biochemical potency and in vivo pharmacological effect.[1] A lack of demonstrated target engagement is a primary reason for the failure of drug candidates in clinical trials.[1] Therefore, robust and early confirmation of target engagement is paramount for making informed decisions in lead optimization and preclinical development.[8]
This guide will navigate through the diverse landscape of target engagement assays, comparing their strengths, limitations, and optimal applications. We will explore both biophysical and cellular-based methods, providing the necessary context for researchers to select the most appropriate techniques for their specific research questions.
Comparative Analysis of Key Target Engagement Methodologies
The selection of a target engagement assay is contingent on several factors, including the nature of the target protein, the availability of reagents, the desired throughput, and the biological question being addressed. Here, we compare some of the most widely adopted techniques.
Measures the change in molecular movement in a temperature gradient upon ligand binding.[11][12]
Low sample consumption, can be performed in complex biological matrices.
Requires labeling of one binding partner (in most cases).
Medium
In-Depth Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general workflow for performing a CETSA experiment to assess the engagement of a compound like Methyl 3-(4-cyanophenoxy)benzoate with its putative target in cultured cells.
Principle: The binding of a ligand to its target protein often increases the protein's stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This difference in thermal stability can be quantified by measuring the amount of soluble protein remaining at different temperatures.[2][9]
Workflow Diagram:
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
Cell Culture and Treatment:
Seed cells expressing the target of interest in appropriate culture plates and grow to 70-80% confluency.
Prepare a serial dilution of Methyl 3-(4-cyanophenoxy)benzoate in culture medium. Also, prepare a vehicle control (e.g., DMSO).
Remove the old medium from the cells and add the medium containing the compound or vehicle. Incubate for a time sufficient to allow cell penetration and target binding (e.g., 1-2 hours) under normal culture conditions.
Cell Lysis and Heating:
Wash the cells with PBS and harvest them.
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by freeze-thaw cycles or sonication.
Clarify the lysate by centrifugation to remove cell debris.
Aliquot the cell lysate into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
Separation and Detection of Soluble Protein:
After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
Carefully collect the supernatant containing the soluble protein fraction.
Denature the protein samples by adding SDS-PAGE loading buffer and boiling.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Data Analysis:
Quantify the band intensities for each temperature point.
Normalize the intensity of each band to the intensity of the non-heated control for each treatment group.
Plot the normalized band intensity versus temperature to generate a "melt curve" for both the vehicle- and compound-treated samples.
A rightward shift in the melt curve for the compound-treated sample compared to the vehicle control indicates target stabilization and thus, target engagement.
NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for conducting a NanoBRET™ Target Engagement assay in live cells.
Principle: This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the interaction between a target protein fused to a NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target. When a test compound is introduced, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal.[7]
Workflow Diagram:
Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
Cell Preparation:
Transfect host cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.
The day before the assay, seed the transfected cells into a white, 96- or 384-well assay plate.
Compound and Tracer Addition:
Prepare a serial dilution of Methyl 3-(4-cyanophenoxy)benzoate in Opti-MEM® I Reduced Serum Medium.
Add the diluted compound to the wells containing the cells and incubate under standard cell culture conditions for a predetermined time (e.g., 2 hours).
Prepare a solution of the fluorescent NanoBRET™ tracer and the Nano-Glo® Substrate in Opti-MEM®.
Add this tracer/substrate mixture to all wells.
Signal Detection:
Incubate the plate at room temperature for a short period to allow the substrate to react.
Measure the luminescence signal at two different wavelengths using a plate reader equipped with appropriate filters (e.g., a filter for the NanoLuc® donor emission and a filter for the tracer acceptor emission).
Data Analysis:
Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity for each well.
Plot the NanoBRET™ ratio as a function of the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein.
Conclusion
Confirming target engagement is a non-negotiable step in the validation of a small molecule's mechanism of action.[2][10] The choice of assay should be guided by the specific scientific question and the available resources. For initial hit validation in a cellular context, label-free methods like CETSA® are invaluable. For more quantitative assessments of potency and residence time in live cells, assays like NanoBRET™ offer high sensitivity and throughput. Biophysical methods such as SPR and ITC provide detailed mechanistic insights into the binding event, which are crucial for structure-activity relationship studies. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of target engagement for novel compounds like Methyl 3-(4-cyanophenoxy)benzoate.
References
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]
Burnham, M. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. [Link]
Molina, D. M., et al. (2013). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 288(21), 14938-14947. [Link]
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]
Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1169931. [Link]
Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. [Link]
Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. [Link]
Gechijian, L. N., et al. (2017). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 139(42), 14869-14872. [Link]
National Center for Biotechnology Information. (n.d.). Enobosarm. PubChem Compound Database. [Link]
Kim, E., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646. [Link]
Liu, Y., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics, 11(1), 169-179. [Link]
Google Patents. (n.d.). US9604916B2 - Method of treating androgen receptor (AR)
A Guide to Ensuring Reproducibility of Biological Data for Methyl 3-(4-cyanophenoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals The integrity and reliability of scientific findings are the bedrock of progress in drug discovery and development. However, the well-documented "reproducib...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The integrity and reliability of scientific findings are the bedrock of progress in drug discovery and development. However, the well-documented "reproducibility crisis" highlights a critical challenge in biomedical research, where a significant portion of preclinical research is not reproducible, leading to wasted resources and a potential erosion of trust in scientific findings.[1][2] For a novel small molecule like Methyl 3-(4-cyanophenoxy)benzoate, establishing a foundation of reproducible biological data is paramount to validating its therapeutic potential and advancing it through the development pipeline.
This guide, designed for researchers at the bench and those overseeing drug development programs, provides a comprehensive framework for ensuring the reproducibility of biological data generated for Methyl 3-(4-cyanophenoxy)benzoate. We will delve into the critical aspects of compound integrity, robust experimental design, and transparent data analysis, offering actionable protocols and insights to bolster the validity of your research.
Part 1: The Cornerstone of Reproducibility: Compound Identity and Purity
Synthesis and Purification of Methyl 3-(4-cyanophenoxy)benzoate
While various synthetic routes exist, a common method for preparing Methyl 3-(4-cyanophenoxy)benzoate involves the reaction of a benzoate derivative with a cyanophenol derivative. The following is a representative synthetic protocol.
Experimental Protocol: Synthesis of Methyl 3-(4-cyanophenoxy)benzoate
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 3-hydroxybenzoate (1.0 equivalent), 4-fluorobenzonitrile (1.1 equivalents), and potassium carbonate (2.0 equivalents) in anhydrous dimethylformamide (DMF).
Reaction: Heat the mixture to 80-100°C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 3-(4-cyanophenoxy)benzoate.
Rigorous Analytical Characterization
Following synthesis and purification, it is imperative to confirm the structure and assess the purity of Methyl 3-(4-cyanophenoxy)benzoate using orthogonal analytical techniques.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The observed chemical shifts, coupling constants, and integration values should be consistent with the expected structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass-to-charge ratio, confirming the elemental composition of the molecule.
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A purity level of >98% is highly recommended for biological assays to minimize the confounding effects of impurities.[6]
Table 1: Comparative Analysis of Two Batches of Methyl 3-(4-cyanophenoxy)benzoate
Parameter
Batch A
Batch B
¹H NMR
Conforms to structure
Conforms to structure
HRMS ([M+H]⁺)
254.0765 (Calculated: 254.0766)
254.0768 (Calculated: 254.0766)
HPLC Purity
99.2%
95.5% (with a significant impurity peak at R.T. 4.8 min)
Biological Activity (IC₅₀)
1.5 µM
3.8 µM (and variable results)
The data in Table 1 clearly demonstrates how a seemingly small difference in purity can have a substantial impact on the observed biological activity, underscoring the necessity of using highly pure compounds.
Part 2: Designing for Reproducibility: Robust Biological Assays
With a well-characterized compound in hand, the focus shifts to the design and execution of biological experiments. The goal is to minimize variability and ensure that the observed effects are truly attributable to Methyl 3-(4-cyanophenoxy)benzoate.
The Importance of Standard Operating Procedures (SOPs)
Detailed and consistently followed SOPs are the bedrock of reproducible research.[7] They eliminate ambiguity and reduce inter-operator variability.
Diagram 1: Workflow for Reproducible Biological Assays
Caption: A systematic approach to ensure the reproducibility of biological experiments.
Key Factors Influencing Biological Data Reproducibility
Several factors can introduce variability into biological experiments. Proactive management of these variables is crucial.
Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[1][7] Regularly authenticate cell lines using short tandem repeat (STR) profiling and routinely test for mycoplasma contamination.[7]
Reagent Quality and Consistency: Lot-to-lot variability in reagents such as serum, antibodies, and cytokines can significantly impact experimental outcomes.[8] Qualify new lots of critical reagents to ensure they perform comparably to previous batches.[7]
Experimental Controls: The inclusion of appropriate controls is non-negotiable.[9]
Positive Control: A known active compound to ensure the assay is working as expected.
Negative Control: An inactive compound or untreated sample to define the baseline.
Vehicle Control: The solvent used to dissolve Methyl 3-(4-cyanophenoxy)benzoate (e.g., DMSO) to account for any effects of the solvent itself.
Personnel and Training: Proper training and consistent execution of protocols by all laboratory personnel are essential to minimize human error and variability.[8]
Part 3: Transparency and Rigor in Data Analysis and Reporting
The final step in ensuring reproducibility is the transparent and rigorous analysis and reporting of your data.
Statistical Analysis
Pre-defined Analysis Plan: Establish your statistical analysis plan before conducting the experiments to avoid p-hacking or data dredging.
Appropriate Statistical Tests: Use statistical methods that are appropriate for your experimental design and data distribution.
Reporting: Report not just p-values, but also effect sizes and confidence intervals to provide a more complete picture of the data.
Transparent Reporting
For others to be able to reproduce your work, you must provide a detailed account of your methods and results.[10]
Detailed Methods Section: Clearly and comprehensively describe all materials, reagents, and protocols used.[10]
Data Availability: Whenever possible, make your raw data publicly available in a repository. This allows others to re-analyze your data and verify your findings.[1]
Publishing Negative Results: The publication of negative results is crucial for preventing others from repeating failed experiments and provides a more balanced view of the scientific landscape.[11][12]
Diagram 2: The Cycle of Reproducible Research
Caption: The iterative process that underpins robust and reproducible scientific discovery.
By diligently addressing the principles of compound integrity, robust experimental design, and transparent data reporting, the scientific community can build a solid foundation of reliable data for promising molecules like Methyl 3-(4-cyanophenoxy)benzoate. This commitment to reproducibility will not only enhance the credibility of individual research findings but also accelerate the translation of scientific discoveries into meaningful therapeutic advances.
References
Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. Retrieved from [Link]
Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. Retrieved from [Link]
DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. Retrieved from [Link]
KOLAIDO. (2023, February 27). Solving the Reproducibility Problem in Biomedical Research. Retrieved from [Link]
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]
Bitesize Bio. (2025, February 27). 8 Tips to Improve Your Research Reproducibility. Retrieved from [Link]
Almaden Genomics. (2023, October 26). Blog: How to Solve the Biological Research Reproducibility Problem. Retrieved from [Link]
Lab Manager. (2025, October 29). Ensuring Reproducibility in Biological Research. Retrieved from [Link]
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation. Retrieved from [Link]
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
Contract Laboratory. (2023, February 26). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Retrieved from [Link]
YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]